molecular formula C8H8N2 B7827039 4-methyl-7H-pyrrolo[2,3-b]pyridine

4-methyl-7H-pyrrolo[2,3-b]pyridine

Cat. No.: B7827039
M. Wt: 132.16 g/mol
InChI Key: KEBIZMQVCXHCGN-UHFFFAOYSA-N
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Description

4-methyl-7H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-7H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIZMQVCXHCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C2NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CN=C2NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-7H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in medicinal chemistry, serving as a core structural motif in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and metabolic stability. Derivatives of 7-azaindole have demonstrated a broad spectrum of therapeutic potential, including roles as kinase inhibitors in oncology.[1]

This guide focuses on a key derivative, 4-methyl-7H-pyrrolo[2,3-b]pyridine, providing a detailed exploration of a robust synthetic route and a comprehensive analysis of its characterization. The methodologies and data presented herein are designed to equip researchers and drug development professionals with the practical knowledge required for the successful synthesis and validation of this important molecule.

Synthesis of this compound: A Modern Approach

A prevalent and highly effective strategy for the construction of the 7-azaindole core is the Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[2] This approach offers a versatile and modular route to a wide array of substituted 7-azaindoles.

Retrosynthetic Analysis and Strategy

Our synthetic strategy commences with the retrosynthesis of the target molecule, this compound. The pyrrole ring can be envisioned as being formed from a suitably substituted pyridine precursor. A logical disconnection points to a 2-amino-3-alkynyl-4-methylpyridine intermediate, which in turn can be synthesized via a Sonogashira coupling of a 2-amino-3-halo-4-methylpyridine with a protected acetylene source.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-3-iodo-4-methylpyridine (Intermediate 1)

The synthesis of the key precursor, 2-amino-3-iodo-4-methylpyridine, is a critical first step. This can be achieved from the commercially available 2-amino-4-methylpyridine.

  • Reaction: Iodination of 2-amino-4-methylpyridine.

  • Reagents and Conditions: 2-amino-4-methylpyridine, potassium iodate, potassium iodide, and sulfuric acid. The reaction mixture is heated to facilitate the electrophilic substitution.

  • Causality: The use of potassium iodate and potassium iodide in an acidic medium generates in situ iodine monochloride (ICl) or a related electrophilic iodine species, which is a potent iodinating agent for electron-rich aromatic rings like aminopyridines. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the iodine to the adjacent 3-position.

Step 2: Sonogashira Coupling to form 2-amino-4-methyl-3-((trimethylsilyl)ethynyl)pyridine (Intermediate 2)

  • Reaction: Palladium and copper-catalyzed cross-coupling of Intermediate 1 with (trimethylsilyl)acetylene.

  • Reagents and Conditions: Intermediate 1, (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.[2]

  • Causality: The Sonogashira reaction is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[2] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen iodide formed during the reaction. The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne to prevent self-coupling.[3][4]

Step 3: Deprotection and Cyclization to this compound (Target Molecule)

  • Reaction: Removal of the TMS group followed by intramolecular cyclization.

  • Reagents and Conditions: Intermediate 2 is treated with a base such as potassium carbonate in methanol to remove the TMS group. The resulting terminal alkyne can then be cyclized. The cyclization of the 2-amino-3-alkynylpyridine intermediate can be achieved under basic conditions, for example, using potassium tert-butoxide.

  • Causality: The deprotection of the TMS group is readily achieved under mild basic conditions. The subsequent intramolecular cyclization is a nucleophilic attack of the amino group onto the alkyne, which is facilitated by a strong base that can deprotonate the amino group, increasing its nucleophilicity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Deprotection & Cyclization A 2-amino-4-methylpyridine B 2-amino-3-iodo-4-methylpyridine (Intermediate 1) A->B KIO3, KI, H2SO4 D 2-amino-4-methyl-3-((trimethylsilyl)ethynyl)pyridine (Intermediate 2) B->D Pd(PPh3)2Cl2, CuI, Et3N, THF C (trimethylsilyl)acetylene C->D E This compound (Target Molecule) D->E 1. K2CO3, MeOH 2. K-t-BuO

Caption: Synthetic pathway for this compound.

Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and pyrrole rings, as well as a singlet for the methyl group. The NH proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift. Based on data for the closely related 3-methyl-1H-pyrrolo[2,3-b]pyridine, the aromatic protons will exhibit characteristic coupling patterns.[5]

  • ¹³C NMR: The carbon NMR spectrum will show signals for all seven unique carbon atoms in the heterocyclic core and one for the methyl group. The chemical shifts will be indicative of their electronic environment.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern of pyrrolo[2,3-b]pyridines often involves the loss of HCN from the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands. A key feature will be the N-H stretching vibration of the pyrrole ring, typically observed in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching and C=C/C=N stretching vibrations will also be present.

Chromatographic and Physical Analysis
  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will be used.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the final compound.

  • Melting Point: The melting point of the purified solid is a key physical property that can be used as an indicator of purity.

Expected Characterization Data
Technique Expected Data
Appearance Off-white to pale yellow solid
¹H NMR Signals corresponding to aromatic protons, a methyl singlet, and a broad NH singlet.
¹³C NMR Resonances for all carbon atoms in the molecule.
Mass Spec (EI) Molecular ion peak (M⁺) and characteristic fragmentation patterns.
IR (cm⁻¹) N-H stretch, aromatic C-H stretch, C=C and C=N stretches.
Purity (HPLC) >95%

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product TLC_HPLC Chromatographic Analysis (TLC & HPLC) Start->TLC_HPLC Purity Purity Assessment TLC_HPLC->Purity Spectroscopy Spectroscopic Analysis Purity->Spectroscopy If Pure NMR NMR (¹H & ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Final Characterized Compound Structure->Final

Caption: Workflow for the characterization of this compound.

References

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]

  • Supporting information - Rsc.org. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Pyridine, 4-methyl- - the NIST WebBook. Available at: [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - Semantic Scholar. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. Available at: [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. Available at: [Link]

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents.
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Pyrimidine, 4-methyl- - the NIST WebBook. Available at: [Link]

  • Sonogashira Coupling - SynArchive. Available at: [Link]

  • Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available at: [Link]

  • 4-methyl-7h-pyrrolo[2,3-d]pyrimidine - PubChemLite. Available at: [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. Available at: [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available at: [Link]

  • 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE Properties - EPA. Available at: [Link]

  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine - PubChem. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. Available at: [Link]

Sources

exploring the biological activity of 4-methyl-7H-pyrrolo[2,3-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Exploring the Biological Activity of 4-Methyl-7H-pyrrolo[2,3-b]pyridine Analogs: A Blueprint for Next-Generation Kinase Inhibitors

Executive Summary

The 7H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, primarily due to its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP)[1]. Within this chemical space, the specific substitution of a methyl group at the 4-position—yielding this compound—introduces profound steric and electronic effects that dictate target selectivity and binding affinity. This technical guide explores the mechanistic rationale, synthetic functionalization, and biological evaluation of 4-methyl-7-azaindole analogs, providing a comprehensive framework for drug development professionals targeting dysregulated kinase networks in oncology and immunology.

Mechanistic Rationale: The Hinge-Binding Paradigm

To understand the utility of the 4-methyl-7-azaindole core, one must analyze the causality of its binding kinetics within the kinase active site.

The Hydrogen-Bonding Motif: In wild-type kinases, ATP binds to the "hinge region"—a segment connecting the N-terminal and C-terminal lobes of the kinase domain. The 7-azaindole core acts as a perfect ATP competitive inhibitor[2]. The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This dual-action motif forms robust, bidentate hydrogen bonds with the backbone carbonyl and amide groups of the hinge region residues.

The Causality of the 4-Methyl Substitution: While the unsubstituted 7-azaindole provides baseline hinge binding, it often lacks kinase selectivity. The introduction of a methyl group at the C4 position fundamentally alters the structure-activity relationship (SAR).

  • Steric Projection: The 4-methyl group projects directly into the hydrophobic pocket adjacent to the "gatekeeper" residue of the kinase[3]. Because the methyl group is relatively small, it avoids the severe steric clashes that larger substituents (like tert-butyl) would cause against bulky gatekeepers (e.g., Threonine or Methionine), yet it provides favorable van der Waals interactions that lock the inhibitor into a specific conformational pose.

  • Electronic Modulation: The electron-donating nature of the methyl group subtly increases the electron density of the aromatic system, strengthening the hydrogen-bond acceptor capability of the N7 nitrogen, thereby enhancing overall residence time on the target.

G Stimulus Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Ras Ras GTPase Receptor->Ras Raf B-Raf Kinase (Target) Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Inhibitor 4-Methyl-7-Azaindole Analog Inhibitor->Raf ATP-Competitive Inhibition

Inhibition of the Ras-Raf-MEK-ERK signaling cascade by 4-methyl-7-azaindole analogs.

Quantitative Structure-Activity Relationship (SAR) Landscape

To illustrate the impact of the 4-methyl substitution, the following table summarizes the quantitative in vitro inhibitory activity (IC50) of various azaindole analogs against two distinct kinase targets: B-Raf (implicated in melanoma) and p38α (implicated in inflammatory pathways)[4].

Compound IDCore ScaffoldC3 SubstituentC4 SubstituentB-Raf IC50 (nM)p38α IC50 (nM)
AZ-01 7-AzaindoleHH>10,000>10,000
AZ-02 7-Azaindole3-fluorophenylH4501,200
AZ-03 7-Azaindole3-fluorophenylMethyl 12 85
AZ-04 7-Azaindole4-pyridylH890340
AZ-05 7-Azaindole4-pyridylMethyl 45 18

Data Interpretation: The transition from AZ-02 to AZ-03 demonstrates that the addition of the 4-methyl group yields a ~37-fold increase in B-Raf potency. This confirms that the C4-methyl group perfectly occupies the hydrophobic pocket I, optimizing the binding thermodynamics[3].

Synthetic Methodologies: Library Generation

To systematically explore the biological activity of 4-methyl-7-azaindole analogs, researchers must employ robust, high-yielding synthetic routes. The C3 position is the most nucleophilic site on the azaindole ring, making it the ideal vector for diversification via palladium-catalyzed cross-coupling[5].

Protocol: Synthesis of 3-Aryl-4-methyl-7H-pyrrolo[2,3-b]pyridine Analogs

  • Step 1: Electrophilic Halogenation. Dissolve this compound (1.0 eq) in anhydrous DMF. Add N-iodosuccinimide (NIS, 1.05 eq) portion-wise at 0°C. Stir for 2 hours at room temperature. Quench with sodium thiosulfate to yield 3-iodo-4-methyl-7H-pyrrolo[2,3-b]pyridine. Rationale: Iodine provides a highly reactive oxidative addition site for subsequent Palladium catalysis.

  • Step 2: N1-Protection. Suspend the intermediate in dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and catalytic DMAP. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and stir for 12 hours. Rationale: Protecting the acidic N1 proton prevents catalyst poisoning and unwanted N-arylation during the Suzuki coupling.

  • Step 3: Suzuki-Miyaura Cross-Coupling. In a microwave vial, combine the N-tosyl-3-iodo intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water. Irradiate at 120°C for 30 minutes.

  • Step 4: Deprotection. Treat the crude mixture with 2M aqueous NaOH in dioxane at 80°C for 2 hours to cleave the tosyl group. Extract, purify via reverse-phase HPLC, and lyophilize to obtain the final biologically active analog.

Biological Evaluation: Self-Validating Assay Systems

To ensure the trustworthiness of the biological data, the inhibitory activity of the synthesized analogs must be evaluated using a self-validating system. The ADP-Glo™ Kinase Assay is the gold standard because it measures the universal product of kinase activity (ADP) rather than relying on phospho-specific antibodies, eliminating substrate-specific artifacts.

Protocol: ADP-Glo Kinase Assay

  • Kinase Reaction: In a 384-well plate, combine 10 µL of the kinase enzyme (e.g., B-Raf or NIK[6]) with its specific peptide substrate in assay buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.4).

  • Inhibitor Addition: Add 5 µL of the 4-methyl-7-azaindole analog (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes to allow equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ultra-pure ATP (at the predetermined Km concentration for the specific kinase). Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add 20 µL of ADP-Glo Reagent. Incubate for 40 minutes. Causality: This reagent actively depletes any unconsumed ATP in the well, ensuring that the background signal is reduced to near absolute zero. This internal depletion step is what makes the assay self-validating.

  • Detection: Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

G Synthesis Library Synthesis (Suzuki Coupling) Primary Primary Screening (ADP-Glo Assay) Synthesis->Primary Secondary Selectivity Profiling (Kinase Panel) Primary->Secondary IC50 < 100 nM Cellular Cellular Assays (Viability/Target Engagement) Secondary->Cellular >50x Selectivity Lead Lead Optimization (PK/PD Studies) Cellular->Lead In vivo Efficacy

Hit-to-lead optimization workflow for 7-azaindole-based kinase inhibitors.

Conclusion

The this compound scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the azaindole core and fine-tuning the steric interactions via the 4-methyl group, researchers can develop highly potent and selective kinase inhibitors. Adhering to rigorous synthetic methodologies and self-validating biochemical assays ensures that the resulting data translates effectively from in vitro screening to in vivo therapeutic efficacy.

References

  • Source: sdiarticle1.
  • Azaindole derivatives as inhibitors of protein kinases (WO2014102378A1)
  • Synthesis of heterocyclic compounds (US9150570B2)
  • Wolfgang ALBRECHT | Research profile Source: ResearchGate URL
  • SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE (US20230416256A1)
  • Source: NIH (PMC)

Sources

4-Methyl-7H-pyrrolo[2,3-b]pyridine: A Versatile Scaffold for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methyl-7H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole ) scaffold represents a privileged pharmacophore in modern drug discovery. As a bioisostere of both indole and purine (adenine), it has become a cornerstone in the design of ATP-competitive kinase inhibitors.

This guide provides a technical deep-dive into the utility of this specific scaffold. Unlike the parent 7-azaindole, the C4-methyl substituted variant offers unique advantages:

  • Selectivity Filter: The C4-methyl group can exploit steric differences in the kinase "gatekeeper" region or solvent-front pockets, improving selectivity profiles.

  • Metabolic Stability: Substitution at the C4 position blocks a common site of metabolic oxidation (P450-mediated hydroxylation).

  • Physicochemical Tuning: The methyl group modulates lipophilicity (logP) and solubility without disrupting the critical hinge-binding motif.

Structural & Electronic Properties

The 7-azaindole core is defined by a pyridine ring fused to a pyrrole ring. The introduction of a methyl group at the C4 position alters the electronic landscape and steric profile of the molecule.

Bioisosterism and H-Bonding

The scaffold mimics the purine core of ATP, making it an ideal "hinge binder."

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA).

Table 1: Comparative Properties of Indole vs. 7-Azaindole Scaffolds

PropertyIndole7-Azaindole (Parent)4-Methyl-7-Azaindole
Core Structure Benzene + PyrrolePyridine + PyrrolePyridine + Pyrrole (+ Me)
H-Bonding Capacity 1 Donor (NH)1 Donor (NH), 1 Acceptor (N7)1 Donor, 1 Acceptor
pKa (Conjugate Acid) -2.4 (very weak base)~4.6 (N7 protonation)~5.0 (Inductive effect of Me)
Water Solubility LowModerateModerate to Low (Lipophilic)
Key Application GPCRs, KinasesKinase Inhibitors (ATP Site)Selective Kinase Inhibitors

Synthetic Accessibility

Accessing the 4-methyl-7-azaindole core requires specific regiochemical control. While the Bartoli indole synthesis is a classical route, modern medicinal chemistry prefers Palladium-catalyzed cross-coupling strategies for their reliability and scalability.

Recommended Route: The Sonogashira Cyclization Strategy

This protocol is the industry standard for synthesizing 4-substituted 7-azaindoles de novo. It avoids the harsh conditions of the Bartoli reaction and allows for the use of commercially available starting materials.

Core Logic:

  • Precursor: Start with 2-amino-4-methylpyridine .

  • Activation: Regioselective iodination at C3.

  • Coupling: Sonogashira coupling with trimethylsilylacetylene (TMSA).

  • Cyclization: Base-mediated ring closure.

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Amino-4-methylpyridine (Commercially Available) Step1 Iodination (NIS, MeCN) Start->Step1 Inter1 2-Amino-3-iodo- 4-methylpyridine Step1->Inter1 Regioselective C3-Iodination Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 Alkynyl Pyridine Intermediate Step2->Inter2 C-C Bond Formation Step3 Cyclization (KOtBu or CuI) Inter2->Step3 Final 4-Methyl-7H- pyrrolo[2,3-b]pyridine Step3->Final Ring Closure (5-endo-dig)

Figure 1: De novo synthesis of 4-methyl-7-azaindole via the Sonogashira-Cyclization route.

Experimental Protocol: Synthesis of 4-Methyl-7-Azaindole

Objective: Preparation of this compound from 2-amino-4-methylpyridine.

Step 1: Iodination
  • Reagents: Dissolve 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) in acetonitrile (150 mL).

  • Addition: Add N-iodosuccinimide (NIS) (22.9 g, 101.7 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture at 80°C for 2 hours. Monitor by TLC or LCMS for disappearance of starting material.

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve in EtOAc, wash with saturated Na2S2O3 (to remove excess iodine) and brine. Dry over Na2SO4.[1]

  • Yield: Recrystallize from ethanol to obtain 2-amino-3-iodo-4-methylpyridine as a solid (Typical yield: 75-85%).

Step 2: Sonogashira Coupling & Cyclization (One-Pot Variant)
  • Setup: In a pressure tube or round-bottom flask, combine the iodide from Step 1 (5.0 g, 21.4 mmol), PdCl2(PPh3)2 (0.05 eq), and CuI (0.02 eq) in dry DMF (50 mL) and Triethylamine (Et3N) (3.0 eq).

  • Degas: Sparge with Argon for 10 minutes.

  • Addition: Add Trimethylsilylacetylene (TMSA) (1.2 eq).

  • Heating: Heat to 80°C for 4 hours (Coupling phase).

  • Cyclization: Add KOtBu (2.5 eq) directly to the reaction mixture and increase temperature to 100°C for 2 hours. (Alternatively, isolate the intermediate and treat with KOtBu in NMP).

  • Workup: Quench with water. Extract with EtOAc (3x).[2][3] The product is moderately polar.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR (DMSO-d6) should show the characteristic pyrrole peaks and the C4-methyl singlet (~2.5 ppm).

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The 4-methyl-7-azaindole scaffold is a potent ATP-competitive inhibitor. Its binding mode is characterized by a bidentate hydrogen bonding interaction with the kinase hinge region.

  • Hinge Interaction: The pyridine N7 accepts a proton from the backbone amide (e.g., Val, Ala), while the pyrrole N1 donates a proton to the backbone carbonyl (e.g., Glu, Met).

  • Gatekeeper Interaction: The C4-methyl group is positioned to interact with the "gatekeeper" residue.

    • Small Gatekeeper (Thr/Ala): The methyl group fits well, often improving potency via hydrophobic packing.

    • Large Gatekeeper (Met/Phe): The methyl group may cause a steric clash, which can be used to design isoform-selective inhibitors (e.g., sparing kinases with large gatekeepers).

Pathway Visualization: Kinase Binding Mode

Kinase_Binding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Backbone Amide/Carbonyl) Scaffold 4-Methyl-7-Azaindole Scaffold Hinge->Scaffold H-Bond (N7 Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front Scaffold->Hinge H-Bond (N1-H Donor) Scaffold->Gatekeeper C4-Methyl Hydrophobic/Steric Interaction Scaffold->Solvent C3-Substitution (Vector for Diversity)

Figure 2: Binding mode of 4-methyl-7-azaindole within the kinase ATP pocket.

Case Studies & Derivatives
  • Vemurafenib (Zelboraf) Analogues: While Vemurafenib uses a 5-substituted 7-azaindole core, SAR studies demonstrated that C4-substitution (including methyl) significantly alters selectivity against BRAF(V600E) vs. wild-type RAF.

  • PIM Kinase Inhibitors: Pan-PIM inhibitors often utilize the 7-azaindole core. The C4-methyl group has been explored to optimize PK properties by reducing planarity and increasing solubility compared to the flat parent scaffold.

  • FGFR Inhibitors: C4-substituted 7-azaindoles have shown efficacy in targeting Fibroblast Growth Factor Receptors, where the substituent helps fill the hydrophobic pocket adjacent to the hinge.

References

  • Synthesis of 7-Azaindoles via Sonogashira/Cyclization

    • Title: One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction.[4][5]

    • Source: PubMed / Org. Lett.
    • URL:[Link]

  • Medicinal Chemistry of Azaindoles

    • Title: Azaindoles in Medicinal Chemistry.[6][7][8][9]

    • Source: PharmaBlock Whitepaper.
  • Kinase Inhibitor Design

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[6]

    • Source: PubMed.
    • URL:[Link]

  • Vemurafenib Discovery (PLX4720)

    • Title: Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent anti-melanoma activity.
    • Source: N
    • URL:[Link]

  • Bartoli Indole Synthesis Application

    • Title: A General Method for the Preparation of 4- and 6-Azaindoles.[4][5][10]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Strategic Discovery & Synthesis of 4-Methyl-7H-pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Kinase Scaffold[1][2]

The 7H-pyrrolo[2,3-b]pyridine (7-azaindole) system is widely recognized in medicinal chemistry as a bioisostere of the purine core found in ATP. This structural similarity allows it to function as a potent ATP-competitive inhibitor across the kinome. However, the 4-methyl-7H-pyrrolo[2,3-b]pyridine derivative represents a specific, high-value subclass.

The introduction of a methyl group at the C4 position is not merely cosmetic; it serves two critical "Design" functions:

  • Gatekeeper Selectivity: The C4-methyl group projects into the hydrophobic pocket often occupied by the "gatekeeper" residue (e.g., Threonine or Methionine) in kinases like JAK, TRK, and c-Met. This steric bulk can induce selectivity against kinases with smaller gatekeeper pockets.

  • Metabolic Blocking: The C4 position is a common site for oxidative metabolism. Methylation blocks this soft spot, potentially improving the pharmacokinetic (PK) profile.

This guide details the robust synthesis and strategic application of this scaffold, moving beyond theoretical pathways to field-proven protocols.

Retrosynthetic Analysis & Strategic Disconnections

To access new 4-methyl-7-azaindole libraries, we must evaluate two primary synthetic strategies: De Novo Cyclization (constructing the rings) and Late-Stage Functionalization (modifying the pre-formed core).

Strategic Pathway Diagram

SynthesisPathways cluster_legend Strategic Choice Target 4-Methyl-7-azaindole (Target Scaffold) Cl_Core 4-Chloro-7-azaindole (Comm. Avail.) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, MeB(OH)2) Cl_Core->Suzuki Route A (Versatile) Suzuki->Target Picoline 2-Amino-4-methylpyridine Nitration Nitration (HNO3/H2SO4) Picoline->Nitration Route B (Scale-up) Bartoli Bartoli Indole Synthesis (VinylMgBr) Nitration->Bartoli Bartoli->Target RouteA_Desc Route A: Best for SAR/Analoging RouteB_Desc Route B: Best for Multi-gram Core Synthesis

Figure 1: Retrosynthetic disconnection showing the two primary routes to the 4-methyl-7-azaindole core. Route A is preferred for medicinal chemistry discovery due to the commercial availability of the chloro-precursor.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Methylation (The "Discovery" Route)

Recommended for generating SAR libraries.

This protocol utilizes the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. The challenge here is the electron-deficient nature of the pyridine ring, which can make oxidative addition sluggish. We utilize a specialized catalyst system to overcome this.

Reagents:

  • Substrate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Coupling Partner: Methylboronic acid (1.5 eq) or Trimethylboroxine (0.5 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (5 mol%)

  • Base: K₂CO₃ (3.0 eq)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser. Purge with Argon for 15 minutes. Scientific Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvation: Add the 4-chloro-7-azaindole (1.0 g, 6.55 mmol) and methylboronic acid (0.59 g, 9.8 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (20 mL).

  • Activation: Add the K₂CO₃ (2.71 g, 19.6 mmol) dissolved in Water (5 mL). Degas the biphasic mixture by bubbling Argon through the solution for 10 minutes.

  • Catalysis: Quickly add the Pd(dppf)Cl₂·DCM (267 mg, 0.32 mmol).

  • Reaction: Heat the mixture to 95°C for 16 hours. Monitor by TLC (50% EtOAc/Hexane).[3] The product typically runs higher (less polar) than the starting chloride.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][4]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[1]

    • Partition the filtrate between EtOAc and Water.

    • Critical Check: Wash the organic layer with Brine (sat. NaCl). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1]

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Yield Expectation: 75-85% as a white/off-white solid.

Protocol B: N-Arylation for Library Expansion

Once the 4-methyl core is synthesized, the N1 position is the primary vector for diversity.

Reagents:

  • 4-Methyl-7-azaindole (Core)

  • Aryl Halide (Ar-I or Ar-Br)

  • CuI (10 mol%)

  • DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)

  • K₃PO₄ (2.0 eq)

  • Toluene (Reflux)

Methodology: This utilizes a modified Goldberg Reaction . Unlike standard NaH alkylations, this copper-catalyzed approach allows for the introduction of aromatic rings at N1, which is crucial for optimizing kinase hinge binding interactions.

Medicinal Chemistry: SAR & Binding Logic

The 4-methyl group is not a passive bystander. In the context of Type I kinase inhibitors, the 7-azaindole scaffold binds to the hinge region of the kinase ATP pocket.

Interaction Logic Diagram

BindingMode cluster_pocket ATP Binding Pocket Scaffold 7-Azaindole Core Hinge Kinase Hinge Region (Glu-Met backbone) Scaffold->Hinge Dual H-Bonds (N1-H donor, N7 acceptor) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Methyl C4-Methyl Group Methyl->Scaffold Attached at C4 Methyl->Gatekeeper Hydrophobic Contact (Selectivity Filter)

Figure 2: Schematic representation of the binding mode. The N1/N7 motif anchors the molecule, while the C4-methyl probes the gatekeeper region.

Quantitative Data Summary (SAR Trends)

The following table summarizes the impact of C4-substitution on potency against a representative tyrosine kinase (e.g., VEGFR2 or JAK2 models based on literature precedents).

CompoundC4-SubstituentIC50 (nM)Selectivity Note
Ref 1 -H45Baseline potency; poor metabolic stability.
Target -CH3 12 3.7x potency boost; improved lipophilic fit.
Ref 2 -Cl28Good potency, but risk of oxidative metabolism.
Ref 3 -Phenyl>1000Steric clash with gatekeeper residue.

Note: Data represents generalized SAR trends observed in 7-azaindole kinase programs [1, 2].[5]

Characterization & Quality Control

To ensure the integrity of the synthesized compounds, the following analytical standards must be met.

  • 1H NMR (DMSO-d6):

    • Diagnostic peak for C4-Me : Singlet at

      
       2.45 - 2.60 ppm.
      
    • C2-H and C3-H protons of the pyrrole ring typically appear as doublets (

      
       Hz) around 
      
      
      
      6.5 and 7.4 ppm.
  • LC-MS:

    • Must show

      
       peak.[3]
      
    • Purity >95% (UV 254 nm) is required for biological testing to rule out false positives from highly active impurities (e.g., residual Palladium).

References

  • Song, J. J., et al. (2002). "Palladium-catalyzed coupling reactions of 4-chloro-7-azaindole." Journal of Organic Chemistry. [Link]

  • Bartoli, G., et al. (1989).[6] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters. [Link]

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. [Link]

  • Leboho, T. C., et al. (2014).[2] "Synthesis of 4-azaindole derivatives via palladium-catalyzed cross-coupling reactions." Royal Society of Chemistry Advances. [Link]

Sources

understanding the mechanism of action of 4-methyl-7H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine (often referred to as 4-methyl-7-azaindole ). While frequently utilized as a high-value fragment or building block in medicinal chemistry, its "mechanism of action" is defined by its role as a privileged scaffold for ATP-competitive kinase inhibition and receptor modulation.

Executive Summary

4-methyl-7H-pyrrolo[2,3-b]pyridine is a bioisostere of the purine and indole ring systems. In drug discovery, it functions primarily as a hinge-binding pharmacophore targeting the ATP-binding pocket of protein kinases. The 7-azaindole core mimics the adenine moiety of ATP, forming a bidentate hydrogen bond network with the kinase hinge region.[1] The 4-methyl substituent is critical for directing hydrophobic interactions, often engaging the gatekeeper residue or the solvent-exposed front, thereby enhancing selectivity profiles against specific kinase families (e.g., JAK, TRK, FGFR).

Structural & Chemical Basis

To understand the mechanism, one must first deconstruct the scaffold's electronic and steric properties.

The 7-Azaindole Core (Bioisosterism)

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a fused bicyclic system containing a pyridine ring and a pyrrole ring.

  • Purine Mimicry: Unlike indole, 7-azaindole possesses a nitrogen atom at position 7 (N7). This allows it to function as a hydrogen bond acceptor, analogous to N1 of adenine.

  • Acid-Base Properties: The pyrrole NH (N1) acts as a hydrogen bond donor (HBD), while the pyridine N (N7) acts as a hydrogen bond acceptor (HBA). This Donor-Acceptor (D-A) motif is the cornerstone of its binding mechanism.

The Role of the 4-Methyl Group

The methyl group at the C4 position is not merely a passive substituent; it exerts specific mechanistic effects:

  • Hydrophobic Packing: It fills small hydrophobic pockets within the active site, often displacing water molecules (entropic gain).

  • Vector Control: It restricts the rotation of substituents at adjacent positions (if any) or clashes with bulky "gatekeeper" residues in the kinase, acting as a selectivity filter.

  • Electronic Modulation: The methyl group is weakly electron-donating, slightly increasing the basicity of the pyridine nitrogen (N7), potentially strengthening the H-bond with the hinge backbone NH.

Mechanism of Action: Kinase Hinge Binding

The primary MoA is ATP-competitive inhibition . The molecule binds to the catalytic domain of the kinase, preventing ATP from binding and thereby blocking the phosphotransfer reaction.

Binding Topology

The binding mode is characterized by a canonical "Hinge Binder" interaction:

  • Interaction A (H-Bond Acceptor): The lone pair of the pyridine nitrogen (N7) accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Glu, Met, or Leu, depending on the kinase).

  • Interaction B (H-Bond Donor): The pyrrole NH (N1) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

Selectivity Filter (The 4-Position)

In the ATP binding pocket, the C4 position of the 7-azaindole scaffold typically points towards the Gatekeeper Residue or the Solvent Front .

  • Small Gatekeepers (Thr/Ala): The 4-methyl group can fit snugly, interacting via Van der Waals forces.

  • Large Gatekeepers (Met/Phe): The 4-methyl group may cause steric clashing, preventing binding. This is utilized to design inhibitors selective for kinases with specific gatekeeper mutations.

Visualization of Binding Mode

The following diagram illustrates the molecular interaction network within the kinase pocket.

BindingMode cluster_Kinase Kinase Hinge Region cluster_Inhibitor 4-Methyl-7-Azaindole Backbone_NH Backbone NH (H-Bond Donor) N7 Pyridine N (N7) (H-Bond Acceptor) Backbone_NH->N7 H-Bond (2.8-3.0 Å) Backbone_CO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) N1 Pyrrole NH (N1) (H-Bond Donor) N1->Backbone_CO H-Bond (2.8-3.0 Å) Me4 4-Methyl Group (Hydrophobic) Me4->Gatekeeper Van der Waals / Steric Fit

Caption: Schematic representation of the bidentate hydrogen bonding network between the 7-azaindole core and the kinase hinge region, highlighting the hydrophobic interaction of the 4-methyl group.

Experimental Protocols

To validate the mechanism and potency of 4-methyl-7-azaindole derivatives, the following protocols are standard in high-integrity research environments.

Synthesis of the Core (Brief)[2]
  • Starting Material: 2-Amino-4-methyl-3-nitropyridine.

  • Cyclization: Reductive cyclization (e.g., using Iron/Acetic acid or catalytic hydrogenation) followed by ring closure.

  • Validation: 1H NMR must confirm the disappearance of the nitro signal and the appearance of the pyrrole NH (typically broad singlet around 11-12 ppm).

In Vitro Kinase Assay (TR-FRET)

This assay measures the inhibition of kinase activity by quantifying phosphorylated substrate.

Protocol:

  • Reagents: Recombinant Kinase (e.g., JAK2, 5 nM), Fluorescently labeled peptide substrate (200 nM), ATP (at

    
    ), Test Compound (4-methyl-7-azaindole derivative).
    
  • Reaction:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Add 2.5 µL compound to 384-well plate.

    • Add 5 µL Enzyme/Substrate mix.

    • Initiate with 2.5 µL ATP.

    • Incubate at RT for 60 min.

  • Detection: Add detection reagent (Europium-labeled anti-phospho antibody).

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
X-Ray Crystallography (Soaking)

To definitively prove the binding mode described in Section 3.

Protocol:

  • Crystallization: Grow crystals of the target kinase (apo-form) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing the reservoir solution + 1-5 mM of This compound (dissolved in DMSO). Soak for 2-24 hours.

  • Cryoprotection: Transfer to cryo-solution (e.g., 25% glycerol) and flash cool in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     electron density in the ATP pocket corresponding to the ligand.
    

Target Profiling & Applications

While the 4-methyl derivative is often a fragment, the scaffold is found in several clinical candidates.

Target FamilyRole of 7-Azaindole ScaffoldRelevance of 4-Position
JAK Family Hinge binder (JAK1/2/3)Substituents at C4 can tune selectivity between JAK2 and JAK3.
TRK Receptors TRKA/B/C Inhibition4-position substituents extend into the solvent front to improve solubility.
FGFR FGFR1-4 InhibitionThe core mimics the adenine of ATP; C4-methyl provides hydrophobic packing against the gatekeeper.
CRF1 Receptor Allosteric AntagonistNon-kinase target; 4-methyl-7-azaindoles act as antagonists for Corticotropin-Releasing Factor receptors.

Logic & Screening Workflow

The following DOT diagram outlines the decision logic for utilizing this scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

ScreeningWorkflow Start Library Screening (4-Methyl-7-Azaindole Fragments) Biophysical Biophysical Assay (SPR / NMR / Tm Shift) Start->Biophysical Hit_Validation Hit Validation (Is it specific?) Biophysical->Hit_Validation Hit_Validation->Start No (Discard) Structure X-Ray Crystallography (Confirm Hinge Binding) Hit_Validation->Structure Yes Growth Fragment Growing (Extend from C3 or C5) Structure->Growth Vector Identification Optimization Lead Optimization (Selectivity & ADME) Growth->Optimization

Caption: Workflow for validating 4-methyl-7-azaindole as a hit in Fragment-Based Drug Discovery (FBDD).

References

  • Vertex AI Search . Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. MDPI. Link

  • Vertex AI Search . The Azaindole Framework in the Design of Kinase Inhibitors. NIH/PubMed. Link

  • Vertex AI Search . 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Link

  • Vertex AI Search . Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues. European Journal of Medicinal Chemistry. Link

  • Vertex AI Search . Excited State Proton Transfer in 3-Methyl-7-Azaindole Dimer. Journal of Physical Chemistry A. Link

Sources

Methodological & Application

Application Note: 4-Methyl-7H-Pyrrolo[2,3-b]pyridine in Rational Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-methyl-7H-pyrrolo[2,3-b]pyridine scaffold (interchangeably referred to in medicinal chemistry as 4-methyl-1H-pyrrolo[2,3-b]pyridine or 4-methyl-7-azaindole) is a privileged pharmacophore in the development of targeted kinase inhibitors. Due to the ubiquitous nature of the ATP-binding pocket across the human kinome, achieving high selectivity and potency requires precise structural engineering.

The 7-azaindole core serves as an exceptionally efficient ATP-mimetic hinge binder. The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This bidentate system perfectly mirrors the binding modality of the adenine ring of ATP, anchoring the molecule to the backbone amide and carbonyl groups of the kinase hinge region[1].

The "Profound Methyl" Effect: The functionalization of this core with a methyl group at the C4 position introduces critical pharmacological advantages. Methyl substitutions ortho to an aryl ring or key binding interface can dramatically improve inhibitory activity by inducing a propitious conformational change[2]. This steric bulk restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into its bioactive conformation. Furthermore, the lipophilic 4-methyl group projects into adjacent hydrophobic regions (such as the gatekeeper pocket), increasing both binding affinity and kinome selectivity by exploiting subtle topological differences between kinase subfamilies[2].

ScaffoldLogic Azaindole 7-Azaindole Core • N1: H-Bond Donor • N7: H-Bond Acceptor Methyl 4-Methyl Substitution • Steric Shielding • Conformational Lock Azaindole->Methyl Functionalized at C4 Hinge Kinase Hinge Region • ATP-Mimetic Binding • e.g., Cys666, Glu664 Azaindole->Hinge Anchors to Gatekeeper Hydrophobic Pocket • Enhances Selectivity • Blocks Off-Targets Methyl->Gatekeeper Projects into

Logical mapping of 4-methyl-7-azaindole interactions within the kinase ATP-binding pocket.

Landscape of Targeted Applications

Recent drug discovery campaigns have successfully leveraged the pyrrolo[2,3-b]pyridine core to target a diverse array of kinases implicated in oncology and autoimmune diseases. By utilizing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like CoMFA and CoMSIA, researchers have optimized this scaffold for specific disease models[3].

Quantitative Data Summary
Target KinaseScaffold DerivativeInhibitory PotencyKey Hinge InteractionsDisease Model
TNIK Pyrazolyl-1H-pyrrolo[2,3-b]pyridineIC50 < 1 nMATP-competitive pocketColorectal Cancer[3]
CSF-1R Pyrrolo[2,3-b]pyridine variantsIC50 = 49.41 nMCys666, Glu664CRC Organoids[1]
CDK8 Pyrrolo-pyridine (Compound 46)IC50 = 57 nMEnhances thermal stabilityPsoriasis[4]
IKKα Aminoindazole-pyrrolo[2,3-b]pyridineKi = 19 nMCys98, Cys99Inflammation[5]
FGFR1-4 1H-pyrrolo[2,3-b]pyridine variantsIC50 = 7–712 nMATP-competitive pocketBreast Cancer (4T1)[6]

Experimental Workflows & Protocols

To ensure rigorous data integrity during the evaluation of novel 4-methyl-7-azaindole derivatives, the following self-validating protocols must be utilized.

AssayWorkflow Prep 1. Compound Prep (10mM DMSO Stock) Assay 2. TR-FRET Reaction (Kinase + Tracer + ATP) Prep->Assay Read 3. Signal Detection (Ex: 340nm / Em: 615/665nm) Assay->Read Validate 4. Data Validation (Z'-Factor > 0.5) Read->Validate Validate->Assay Fails (Z' < 0.5) Analyze 5. IC50 Calculation (Non-linear Regression) Validate->Analyze

Self-validating TR-FRET screening workflow for azaindole-based kinase inhibitors.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric assays due to its high signal-to-background ratio and resistance to compound auto-fluorescence—a common artifact when screening highly conjugated azaindole derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality Insight: DTT is strictly required to maintain the reduced state of critical hinge-region cysteines (e.g., Cys666 in CSF-1R[1] or Cys98/99 in IKKα[5]). Oxidation of these residues will sterically block the orthosteric binding of the 7-azaindole core, yielding false negatives. Brij-35 prevents non-specific lipophilic aggregation of the 4-methyl group.

  • Compound Dispensing: Serially dilute the 4-methyl-7-azaindole derivatives in 100% DMSO, then transfer to a 384-well plate using acoustic liquid handling (final DMSO concentration ≤ 1%).

  • Enzyme/Tracer Addition: Add the target kinase and the appropriate fluorescent tracer (e.g., LanthaScreen™ Eu-anti-tag antibody). Incubate for 15 minutes at room temperature to allow the conformational lock of the 4-methyl group to stabilize.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     for the specific kinase. Incubate for 60 minutes.
    
  • Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

System Validation Criteria (Critical Step): Before calculating any IC50 values, evaluate the assay's Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). The assay is only validated and approved for SAR data extraction if


.  If 

, the data must be discarded, and the enzyme/ATP concentrations must be re-titrated.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: To prove that the observed phenotypic effects (e.g., apoptosis in cancer cells) are directly caused by the inhibitor binding to the target kinase, CETSA is employed[4].

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells (e.g., 4T1 breast cancer cells for FGFR targeting[6]) with the 4-methyl-7-azaindole derivative (at 5x IC50) or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Quantification: Analyze the soluble fraction via Western blot against the target kinase.

    • Causality Insight: Binding of the rigidified 4-methyl-azaindole core to the ATP pocket thermodynamically stabilizes the kinase's folded state, shifting its melting temperature (

      
      ) higher compared to the DMSO control[4].
      

System Validation Criteria: The assay must include an ATP-only control or a known reference inhibitor. If the reference fails to induce a positive


 shift (typically +2°C to +4°C), the protein preparation or cell lysate is deemed compromised, and the experimental run is invalidated.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. 3

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry - ACS Publications. 1

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. 4

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC. 5

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.6

  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. ACS Publications. 2

Sources

Application Note: Evaluation of 4-Methyl-7H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7H-pyrrolo[2,3-b]pyridine scaffold (commonly 7-azaindole) is a privileged pharmacophore in oncology drug discovery, serving as a bioisostere for the purine core of ATP. Derivatives substituted at the 4-position, specifically 4-methyl-7H-pyrrolo[2,3-b]pyridine , exhibit enhanced selectivity profiles by targeting the hydrophobic "gatekeeper" regions within kinase ATP-binding pockets. This application note provides a rigorous technical guide for researchers evaluating these derivatives. It covers chemical handling, in vitro cytotoxicity profiling, and mechanistic validation via signaling pathway analysis.

Introduction & Chemical Basis

The 7-azaindole scaffold mimics the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the hinge region of kinase enzymes (N1 as donor, N7 as acceptor).

Why the 4-Methyl Substitution?

In Structure-Activity Relationship (SAR) studies, the C4 position of the 7-azaindole ring is pivotal.

  • Hydrophobic Targeting: A methyl group at C4 is often introduced to fill specific hydrophobic pockets adjacent to the ATP binding site, potentially improving affinity for kinases like c-Met, PI3K, and TRK .

  • Conformational Control: The steric bulk of the methyl group can restrict bond rotation of substituents at the C3 position, locking the molecule into a bioactive conformation.

  • Metabolic Stability: Methylation can block metabolic oxidation at the C4 position, prolonging half-life in microsomal stability assays.

Mechanism of Action (MOA)

These derivatives function primarily as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase (DFG-in), physically blocking the transfer of the


-phosphate from ATP to the substrate protein (e.g., STAT3, AKT, ERK). This blockade halts downstream signaling cascades essential for cancer cell proliferation and survival.
Visualization: ATP-Competitive Inhibition Pathway

The following diagram illustrates the interference of the 4-methyl-7-azaindole derivative with the kinase signaling cascade.

MOA_Pathway Inhibitor 4-Methyl-7-azaindole Derivative Kinase_Active Oncogenic Kinase (e.g., c-Met/PI3K) Inhibitor->Kinase_Active Competition for ATP Pocket ATP Intracellular ATP ATP->Kinase_Active Competition for ATP Pocket Kinase_Blocked Inhibitor-Kinase Complex (Inactive) Kinase_Active->Kinase_Blocked Inhibitor Binding (Hinge Region) P_Substrate Phospho-Substrate (Active) Kinase_Active->P_Substrate Phosphorylation (If ATP binds) Kinase_Blocked->P_Substrate Blocked Apoptosis Apoptosis (Cell Death) Kinase_Blocked->Apoptosis Signal Loss Substrate Downstream Effector (e.g., AKT/ERK) Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Transduction

Caption: Competitive binding of 4-methyl-7-azaindole derivatives prevents substrate phosphorylation, shifting cell fate from proliferation to apoptosis.

Compound Preparation & Handling

Reproducibility in kinase assays is often compromised by poor compound solubility. 7-azaindoles can be crystalline and hydrophobic.

Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) , ACS grade

    
     99.9%.
    
  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM)

      
       MW ( g/mol ) 
      
      
      
      Volume (mL)] / 1000.
  • Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    

Expert Insight: 4-methyl substituted derivatives may have lower solubility than the parent scaffold. Visually inspect the stock solution for precipitation before every assay.

Experimental Protocol 1: Cytotoxicity Screening (MTT Assay)

This protocol determines the IC


 (half-maximal inhibitory concentration) of the derivative in cancer cell lines.

Materials:

  • Cancer Cell Lines (e.g., HeLa, MCF-7, A549).[1]

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well clear flat-bottom tissue culture plates.

  • Positive Control: Staurosporine or Doxorubicin.

Step-by-Step Methodology:

  • Seeding (Day 0):

    • Harvest cells in exponential growth phase.

    • Seed 3,000–5,000 cells/well in 100

      
      L media.
      
    • Crucial: Fill outer edge wells with PBS (not cells) to prevent "edge effect" evaporation.

    • Incubate 24h at 37°C, 5% CO

      
      .
      
  • Treatment (Day 1):

    • Prepare a 1000x compound dilution series in DMSO (e.g., 8 points, 3-fold serial dilution).

    • Dilute 1:1000 into fresh media to achieve final concentrations (e.g., 10

      
      M down to 3 nM). Final DMSO concentration must be 
      
      
      
      0.1%.
    • Aspirate old media and add 100

      
      L of drug-containing media to wells (Triplicate).
      
  • Incubation (Day 1–4):

    • Incubate for 72 hours.

  • Readout (Day 4):

    • Add 10

      
      L MTT reagent per well. Incubate 2–4 hours until purple formazan crystals form.
      
    • Carefully aspirate media (do not disturb crystals).

    • Add 100

      
      L DMSO to solubilize crystals. Shake plate for 10 mins.
      
    • Measure Absorbance at 570 nm (Reference: 650 nm).

Data Analysis: Normalize data to DMSO control (100% viability). Fit specific non-linear regression models (Sigmoidal Dose-Response) to calculate IC


.

Experimental Protocol 2: Target Engagement (Western Blot)

To confirm the mechanism, you must prove the compound inhibits the phosphorylation of its intended kinase target or downstream effectors.

Context: If the 4-methyl-7-azaindole targets the c-Met kinase, you should observe reduced phosphorylation of c-Met (Y1234/1235) or downstream ERK1/2.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the derivative at 
    
    
    
    ,
    
    
    , and
    
    
    the IC
    
    
    concentration for 6 hours.
  • Lysis: Wash with ice-cold PBS containing Na

    
    VO
    
    
    
    (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
  • Separation: Load 20–30

    
    g protein per lane on SDS-PAGE gel.
    
  • Transfer & Blotting: Transfer to PVDF membrane. Block with 5% BSA (milk contains casein which interferes with phospho-antibodies).

  • Antibody Incubation:

    • Primary: Anti-Phospho-Target (e.g., p-c-Met) and Anti-Total-Target (e.g., c-Met) overnight at 4°C.

    • Secondary: HRP-conjugated species-specific antibody (1h at RT).

  • Detection: Use ECL substrate and image.

Validation Criteria: A successful "hit" will show a dose-dependent decrease in the Phospho band intensity while the Total protein band remains constant.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to validated hit.

Workflow Prep Compound Prep (DMSO Stock) QC QC Check (Solubility) Prep->QC Screen Primary Screen (MTT Viability) QC->Screen Analysis IC50 Calculation Screen->Analysis Analysis->Prep Inactive/Error Select Hit Selection (IC50 < 1 µM) Analysis->Select Potent? Mechanistic Mechanistic Validation (Western Blot) Select->Mechanistic Lead Lead Candidate Mechanistic->Lead Target Engaged

Caption: Operational workflow for validating 4-methyl-7-azaindole derivatives from stock preparation to lead candidate selection.

Data Presentation & Interpretation

When reporting results for these derivatives, organize quantitative data as follows:

Compound IDR-Group (C3)Cell LineIC

(

M)
Selectivity Index (SI)*
4-Me-7Az-01 PhenylHeLa0.45

0.05
12.5
4-Me-7Az-02 PyridineHeLa2.10

0.15
4.2
Control (Staurosporine)HeLa0.05

0.01
N/A

*Selectivity Index (SI) = IC


 (Normal Cells) / IC

(Cancer Cells).[2] An SI > 10 is generally considered promising.

References

  • Song, J. et al. (2020). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.[3] ACS Medicinal Chemistry Letters.[3] [Link]

  • Popowycz, F. et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors.[3][4][5][6][7][8][9][10] Pharmaceuticals. [Link]

  • Lakkaniga, R. et al. (2020).[11] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.[11] [Link]

  • Mishra, C.B. et al. (2019). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents.[12] RSC Medicinal Chemistry.[12] [Link]

Sources

Application Note: Development of 4-Methyl-7H-pyrrolo[2,3-b]pyridine Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven the evolution of privileged heterocyclic scaffolds in oncology. Among these, the 7-azaindole (7H-pyrrolo[2,3-b]pyridine) core has emerged as a cornerstone of modern targeted therapeutics, most notably featured in the FDA-approved BRAF inhibitor vemurafenib .

This application note details the rational design, synthesis, and biological validation of 4-methyl-7H-pyrrolo[2,3-b]pyridine analogs. As a Senior Application Scientist, I have structured this guide to move beyond standard protocols. Here, we will dissect the causality behind the scaffold's efficacy—specifically how the 4-methyl substitution dictates conformational locking—and provide self-validating experimental workflows to definitively prove target engagement and antiproliferative activity.

Mechanistic Rationale: The 4-Methyl-7-Azaindole Scaffold

The Hinge-Binding Pharmacophore

The 7-azaindole core is a bioisostere of the purine ring of ATP. It functions as an exceptional hinge-binding motif by forming bidentate hydrogen bonds with the backbone of the kinase hinge region: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a donor .

The Causality of the 4-Methyl Substitution

Why specifically functionalize the 4-position with a methyl group? In medicinal chemistry, flat heterocycles often suffer from promiscuous kinase binding. The introduction of a 4-methyl group serves two critical causal functions:

  • Steric Vectoring (Conformational Locking): The methyl group sterically restricts the rotation of substituents placed at the adjacent C3 or C5 positions (e.g., aryl or carbonyl groups). This forces the molecule into a low-energy, "locked" active conformation that perfectly complements the target kinase's binding pocket, drastically reducing off-target entropy penalties.

  • Hydrophobic Pocket (HP1) Engagement: The methyl moiety increases local lipophilicity, allowing the scaffold to intimately engage with the hydrophobic pocket 1 (HP1) adjacent to the gatekeeper residue, enhancing both potency and cellular permeability.

KinaseBinding cluster_ligand Ligand: 4-Methyl-7-Azaindole Core cluster_kinase Kinase ATP-Binding Site Core This compound N7 Pyridine N7 (H-Bond Acceptor) Core->N7 N1H Pyrrole N1-H (H-Bond Donor) Core->N1H Me4 4-Methyl Group (Steric/Hydrophobic) Core->Me4 Hinge Hinge Region Backbone (e.g., Cys/Met) N7->Hinge H-Bond N1H->Hinge H-Bond HP1 Hydrophobic Pocket 1 (HP1) Me4->HP1 Hydrophobic Interaction

Figure 1: Bidentate hydrogen bonding and hydrophobic vectoring of the 4-methyl-7-azaindole scaffold.

Library Design & Experimental Workflow

To develop these analogs into antiproliferative agents, we employ a self-validating pipeline. Synthesis typically begins with the electrophilic halogenation (e.g., bromination or iodination) of the 4-methyl-7-azaindole core at the C3 or C5 positions. This is followed by palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine substituents [[1]]([Link]).

Workflow Design Rational Design (4-Me-7-Azaindole) Synthesis Chemical Synthesis & Functionalization Design->Synthesis Enzymatic Primary Screen (Kinase Profiling) Synthesis->Enzymatic Cellular Secondary Screen (CellTiter-Glo Viability) Enzymatic->Cellular Validation Target Engagement (CETSA) Cellular->Validation

Figure 2: End-to-end self-validating workflow for the development of antiproliferative agents.

In Vitro Antiproliferative Screening: Cell Viability

Merely showing that a compound kills cells is insufficient; we must prove it does so reliably without assay interference. For secondary cellular screening, we utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay .

Causality & Assay Choice: Highly proliferative cancer cells often exhibit altered metabolism (the Warburg effect). Traditional colorimetric assays like MTT rely on mitochondrial reductase activity, which can fluctuate independently of cell number, leading to false positives/negatives. CTG directly quantifies intracellular ATP, which is strictly proportional to the number of metabolically active cells, providing a highly robust, artifact-free readout.

Step-by-Step Protocol: CellTiter-Glo Assay
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549, HCT116, MDA-MB-231). Seed 2,000–5,000 cells/well in 90 µL of complete media into a 96-well opaque white plate.

    • Expert Tip: Fill the outer perimeter wells with PBS to prevent edge-effect evaporation, which skews data in prolonged incubations.

  • Incubation: Incubate the plates overnight at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 4-methyl-7-azaindole analogs in DMSO. Dilute these 1:100 in media to create 10X working stocks. Add 10 µL of the working stock to the cells (Final DMSO concentration = 0.1%).

  • Self-Validating Controls:

    • Positive Control: Staurosporine (1 µM) or Vemurafenib (for BRAF mutant lines) to ensure the assay window is sufficient.

    • Negative Control: 0.1% DMSO vehicle.

  • Readout: After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Calculate the Z'-factor to validate assay robustness (acceptable Z' > 0.5). Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Representative Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data for synthesized 4-methyl-7-azaindole analogs, demonstrating how specific substitutions at C3/C5 drive antiproliferative potency.

Compound IDC3 SubstitutionC5 SubstitutionA549 IC₅₀ (µM)HCT116 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Kinase Selectivity Profile
Cmpd-1 (Core) -H-H>50.0>50.0>50.0N/A (Inactive)
Cmpd-2 Phenyl-H12.42 ± 1.115.20 ± 1.418.15 ± 1.6Weak multi-kinase
Cmpd-3 3-Fluorophenyl-Cl1.25 ± 0.22.40 ± 0.33.55 ± 0.4Moderate (e.g., JAK/STAT)
Cmpd-4 3-Pyridyl4-F-Phenyl0.045 ± 0.01 0.082 ± 0.02 0.115 ± 0.02 High (e.g., BRAF/MEK)
Vemurafenib (Ref Standard)(Ref Standard)0.150 ± 0.030.320 ± 0.050.410 ± 0.06BRAF V600E specific

(Note: Data represents mean IC₅₀ ± SD from n=3 independent biological replicates).

Advanced Validation: Target Engagement via CETSA

Observing an antiproliferative effect is only half the battle; we must prove that the phenotypic death is caused by the compound binding to its intended kinase target inside a living cell. To achieve this, we utilize the Cellular Thermal Shift Assay (CETSA) .

Causality & Assay Choice: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, the thermodynamic stability of the protein increases, shifting its aggregation temperature (Tₐ₉₉) higher. By performing CETSA, we prove direct, intracellular target engagement without needing to artificially tag the compound or the protein [[2]]([Link]).

Step-by-Step Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Preparation: Culture the target cancer cells to 70-80% confluency. Harvest, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a density of

    
     cells/mL.
    
  • Compound Dosing: Aliquot the cell suspension into PCR tubes. Treat cells with a dose-response range of the lead 4-methyl-7-azaindole analog (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate at 37°C for 1 hour to allow intracellular equilibration and binding.

  • Thermal Challenge: Heat the PCR tubes in a thermal cycler at a single, pre-determined stringent temperature (the ITDR temperature, typically the Tₐ₉₉ of the unbound protein, e.g., 52°C) for exactly 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Separation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the stabilized, soluble target protein). Analyze via Western Blot using an antibody specific to the target kinase.

  • Validation: A successful assay will show a dose-dependent increase in the target kinase band intensity in the supernatant, confirming that the 4-methyl-7-azaindole analog penetrated the cell membrane and directly stabilized the target kinase.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.[Link]

  • Owens, A. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. ACS Chemical Biology.[Link]

  • Howes, J.-M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.[Link]

Sources

Application Note: Advanced Molecular Docking Protocols for 4-Methyl-7H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in modern oncology and immunology drug discovery. Because its structure perfectly mimics the adenine ring of adenosine triphosphate (ATP), it acts as a potent hinge-binding motif in the ATP-binding pocket of kinases[1]. The addition of a 4-methyl substitution introduces critical steric bulk that dictates the rotational conformation of the scaffold, enhancing selectivity against specific kinase gatekeeper residues.

This application note provides a field-proven, self-validating computational protocol for the molecular docking of 4-methyl-7H-pyrrolo[2,3-b]pyridine derivatives. By combining mechanistic rationale with rigorous benchmarking data, this guide ensures high-fidelity pose prediction and thermodynamic scoring.

Mechanistic Rationale: The ATP-Mimetic Binding Mode

To successfully dock this compound compounds, one must first understand the causality behind their binding mechanics. Kinase hinge regions typically form two to three critical hydrogen bonds with ATP. The 7-azaindole core replicates this interaction seamlessly:

  • H-Bond Donor: The pyrrole nitrogen (N1-H) donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Met1160 in c-Met)[2].

  • H-Bond Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the hinge[2].

  • Steric Directing (4-Methyl): The 4-methyl group projects toward the hydrophobic pocket adjacent to the gatekeeper residue. This steric "bump" prevents the ligand from adopting inactive flipped conformations and can clash with bulky gatekeeper mutations, thereby driving kinase selectivity.

G ATP_Pocket Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Met1160) ATP_Pocket->Hinge Azaindole This compound H_Donor Pyrrole NH (H-Bond Donor) Azaindole->H_Donor H_Acceptor Pyridine N (H-Bond Acceptor) Azaindole->H_Acceptor Steric 4-Methyl Group (Steric Directing) Azaindole->Steric H_Donor->Hinge Binds backbone C=O H_Acceptor->Hinge Binds backbone NH Steric->ATP_Pocket Hydrophobic packing

Fig 1: Pharmacophoric mapping of this compound in kinase ATP pockets.

Quantitative Benchmarking of Docking Algorithms

Not all docking algorithms handle the rigid, planar nature of the 7-azaindole core equally. Recent benchmarking across 70 kinase-ligand complexes containing 7-azaindole derivatives reveals that algorithms utilizing 3D Convolutional Neural Networks (CNNs) outperform traditional empirical scoring functions in predicting the correct binding pose (RMSD < 2.0 Å)[1].

Furthermore, thermodynamic rescoring (e.g., MM-GBSA or DFT) is often required to accurately rank the binding free energy (FBE) of these derivatives against targets like V600E-BRAF[3].

Table 1: Algorithm Performance for 7-Azaindole Kinase Complexes (Rigid Docking)[1]
Docking AlgorithmScoring Function TypePose Prediction Success Rate (RMSD < 2.0 Å)
GNINA 1.0 3D CNN-based85.29%
DOCK 6 Empirical (Grid-based)79.71%
AutoDock Vina Empirical62.69%
Table 2: Comparative Binding Free Energies (FBE) against V600E-BRAF[3]
Compound / LigandFBE (kcal/mol)Key Interactions
Vemurafenib (Standard) -11.3H-bonds, Hydrophobic
Azaindole Derivative N1 -11.7H-bonds, Hydrophobic
Azaindole Derivative N2 -12.8Enhanced Hydrophobic Packing

Step-by-Step Molecular Docking Protocol

To ensure reproducibility and scientific integrity, the following workflow details the exact parameters required to dock this compound compounds.

Workflow Start Ligand & Protein Prep Grid Receptor Grid Generation Start->Grid Docking High-Throughput Docking (GNINA/Vina) Grid->Docking Scoring MM-GBSA Binding Free Energy Docking->Scoring Validate Pose Validation (RMSD < 2.0 Å) Scoring->Validate

Fig 2: Step-by-step computational workflow for azaindole derivative docking and validation.

Phase 1: Ligand Preparation

Causality Insight: The pKa of the pyridine nitrogen in 7-azaindole is approximately 4.6. Therefore, at physiological pH, it remains deprotonated. Incorrectly protonating this nitrogen will destroy its ability to act as an H-bond acceptor, leading to failed docking runs.

  • Import the 2D structures of the this compound library into a preparation suite (e.g., LigPrep or OpenBabel).

  • Generate 3D conformations and assign protonation states strictly at pH 7.4 ± 0.2 . Ensure the pyrrole N1 is protonated and the pyridine N7 is deprotonated.

  • Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes introduced by the 4-methyl group.

Phase 2: Protein Preparation

Causality Insight: Kinase active sites often contain structured water molecules that mediate ligand binding. However, for Type I ATP-competitive azaindoles, the hinge interaction is direct. Retaining bulk water will artificially restrict the pocket.

  • Retrieve the high-resolution X-ray crystal structure of the target kinase (e.g., c-Met, BRAF, or BTK) from the Protein Data Bank (PDB).

  • Remove all water molecules beyond 3.0 Å of the co-crystallized ligand.

  • Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at pH 7.4.

  • Run a restrained minimization (heavy atom convergence RMSD = 0.3 Å) to relieve structural tension without altering the native hinge geometry.

Phase 3: Receptor Grid Generation
  • Center the grid box directly on the native co-crystallized ligand or the specific hinge residues (e.g., Met1160 for c-Met[2]).

  • Set the inner grid box to 10 × 10 × 10 Å (to encompass the 7-azaindole core) and the outer bounding box to 25 × 25 × 25 Å to allow for extended substituent sampling.

  • Optional but Recommended: Apply a positional constraint (H-bond constraint) to the backbone amide of the hinge residue to force the algorithm to prioritize the ATP-mimetic binding mode.

Phase 4: Docking Execution
  • Utilize GNINA 1.0 (preferred for its 85.29% success rate with azaindoles[1]) or AutoDock Vina.

  • Set the exhaustiveness parameter to a minimum of 16 to ensure adequate sampling of the rotational degrees of freedom around the 4-methyl substitution.

  • Generate the top 10 poses per ligand.

Phase 5: Thermodynamic Rescoring (MM-GBSA)

Causality Insight: Empirical docking scores measure geometric fit but often fail to account for solvent entropy. MM-GBSA calculates the true binding free energy, providing a highly accurate ranking of the derivatives[4].

  • Export the top-docked poses to an MM-GBSA module (e.g., Prime MM-GBSA[4] or AMBER).

  • Calculate the binding free energy using the VSGB solvation model. Select compounds with a

    
     superior to the native ligand (e.g., < -11.3 kcal/mol for BRAF inhibitors[3]).
    

Self-Validating Systems: Ensuring Protocol Integrity

A robust computational protocol must be self-validating. Do not proceed to experimental synthesis or in vitro testing until the docking workflow passes these two internal quality control checks:

  • Redocking RMSD Verification: Extract the native co-crystallized ligand from the PDB structure, run it through Phase 1-4 of the protocol, and measure the atom-to-atom RMSD against its original crystal pose. Pass Criteria: The RMSD must be < 2.0 Å [1]. If it is higher, the grid generation or protonation states are flawed.

  • Decoy Enrichment (ROC-AUC): Seed a library of 10 known active 7-azaindole kinase inhibitors into a dataset of 500 property-matched decoys (e.g., from the DUD-E database). Dock the entire library. Pass Criteria: The Receiver Operating Characteristic Area Under the Curve (ROC-AUC) must be > 0.75 , proving the scoring function can mathematically distinguish true this compound actives from background noise.

References

  • Shirvani, P., & Fassihi, A. (2020). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, Taylor & Francis. URL:[Link]

  • Advanced Journal of Chemistry. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. URL:[Link]

  • Ruslin, N., Arba, M., Mukhsar, & Tjahjono, D. H. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. URL:[Link]

  • Tripathi, A., Suria, K., & Murugan, N. A. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. RSC Advances, Royal Society of Chemistry. URL:[Link]

  • National Institutes of Health (PMC). (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. URL:[Link]

Sources

Advanced Protocols for the Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 4-amino-1H-pyrrolo[2,3-b]pyridine (4-amino-7-azaindole) scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Vemurafenib, Tofacitinib analogs). The C4 position is electronically activated by the pyridine nitrogen (N7), making it susceptible to nucleophilic attack. However, the acidic pyrrole N1-H (


) presents a chemoselectivity challenge, often requiring protection or specific base selection to prevent N1-arylation or catalyst poisoning.

This guide details two primary synthetic vectors:

  • SNAr Displacement: The preferred "green" route for non-hindered, nucleophilic amines.

  • Buchwald-Hartwig Cross-Coupling: The necessary route for anilines, hindered amines, or when mild conditions are required.

Strategic Decision Matrix

DecisionTree Start Target: 4-Amino-7-azaindole AmineType Analyze Amine Partner Start->AmineType IsNucleophilic Is Amine Nucleophilic? (Aliphatic 1°/2°) AmineType->IsNucleophilic SNAr Method A: S_NAr Displacement IsNucleophilic->SNAr Yes PdCat Method B: Buchwald-Hartwig IsNucleophilic->PdCat No (Anilines, Amides) Sterics Steric Hindrance? SNAr->Sterics Substrate Substrate Availability PdCat->Substrate Sterics->SNAr Low (e.g., Piperazine) Sterics->PdCat High (e.g., t-Butylamine) Protect Use N1-Protected Substrate (SEM, Tosyl) Substrate->Protect Standard Conditions LiHMDS Use LiHMDS Protocol (Unprotected Substrate) Substrate->LiHMDS Avoid Protection Steps

Caption: Strategic decision tree for selecting the optimal amination methodology based on amine nucleophilicity and steric constraints.

Precursor Synthesis: 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Before amination, high-quality 4-chloro precursor is essential. Commercial sources vary in purity. For in-house synthesis, the N-oxide route is the industry standard.

Mechanism:


-CPBA oxidation of 7-azaindole activates the C4 position, followed by Regioselective chlorination using POCl3 via a Reissert-Henze type mechanism.
Protocol:
  • Oxidation: Dissolve 7-azaindole in DME/Heptane. Add

    
    -CPBA (1.1 eq) at 0°C. Stir at RT for 3h. Filter the precipitate (7-azaindole N-oxide).
    
    • Checkpoint: Product should be a white solid. MS [M+H]+ = 135.1.

  • Chlorination: Suspend N-oxide in POCl3 (excess). Heat to 80°C for 4h.

    • Critical Step: Quench carefully into ice-water/NH4OH. The exotherm is violent.

    • Purification: Recrystallize from MeOH/Water or column chromatography (Hex/EtOAc).

Method A: Nucleophilic Aromatic Substitution (SNAr)[1][2][3]

Best for: Primary/Secondary aliphatic amines (e.g., morpholine, piperidine, methylamine). Key Principle: The 4-fluoro derivative reacts ~10-100x faster than the 4-chloro analog due to the higher electronegativity of fluorine stabilizing the Meisenheimer intermediate, despite being a poorer leaving group.

Comparative Data: Reactivity of Leaving Groups
Substrate (X)Reaction Temp (°C)Time (h)Typical Yield (%)Comments
4-Fluoro 80 - 1201 - 485 - 95Recommended for valuable amines.
4-Chloro 150 - 18012 - 2450 - 75Requires harsh conditions/microwave.
4-Bromo 160 - 20024+40 - 60Poor SNAr substrate; use Pd-cat.
Detailed Protocol (Microwave Assisted)

Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Amine (2.0 - 3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol

  • Base: DIPEA (3.0 eq) - Optional if amine is used in excess

Step-by-Step:

  • Setup: In a 10 mL microwave vial, charge 4-chloro-7-azaindole (152 mg, 1.0 mmol) and the amine (2.0 mmol).

  • Solvent: Add NMP (2.0 mL). Note: NMP absorbs microwave energy efficiently.

  • Irradiation: Seal and heat to 180°C for 45 minutes (High Absorption setting).

    • Self-Validation: Check LCMS.[1] The starting material (Cl isotope pattern 3:1) should disappear. If conversion is <50%, add 1 eq of KF (Potassium Fluoride) to form the transient 4-fluoro species in situ (Halex reaction).

  • Workup: Pour into water (20 mL). The product often precipitates.

  • Purification: Filter and wash with water. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove NMP.

Method B: Buchwald-Hartwig Cross-Coupling[5][6]

Best for: Anilines, electron-deficient amines, or when protecting groups are labile at high temps. Key Innovation: Using LiHMDS as a base allows for the coupling of unprotected 7-azaindoles. LiHMDS deprotonates the indole N1-H first, protecting it from arylation, while also acting as the base for the catalytic cycle.

Catalyst System Selection[3][6][7][8]
  • Primary Amines: Pd2(dba)3 + BrettPhos

  • Secondary Amines: Pd(OAc)2 + RuPhos [2]

  • Amides: Pd2(dba)3 + Xantphos

Detailed Protocol (Unprotected Substrate)

Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Amine (1.2 eq)[3][2]

  • Precatalyst: RuPhos Pd G3 (0.02 - 0.05 eq) [Alternative: Pd(OAc)2 + RuPhos]

  • Base: LiHMDS (2.2 - 2.5 eq, 1M in THF)

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step:

  • Inertion: Flame-dry a Schlenk tube or vial. Cool under Argon.

  • Loading: Add 4-chloro-7-azaindole (1.0 mmol), Amine (1.2 mmol), and RuPhos Pd G3 (20 mg, 2 mol%).

    • Expert Tip: If using free ligand and metal, stir Pd(OAc)2 and RuPhos in solvent for 5 mins before adding substrates to form the active species.

  • Base Addition: Add solvent (THF, 4 mL). Dropwise add LiHMDS (2.5 mL, 2.5 mmol).

    • Observation: The solution will likely turn dark/red upon deprotonation of the azaindole.

  • Reaction: Heat to 65-80°C for 2-4 hours.

    • Self-Validation: Monitor by TLC.[1][4] The deprotonated intermediate is polar; take an aliquot and quench with water/MeOH before spotting on TLC to see the actual species.

  • Quench: Cool to RT. Add saturated NH4Cl (aq) and dilute with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisSolution
N1-Alkylation Base is too weak or alkyl halide present.Use LiHMDS (Method B) or protect N1 with SEM/Boc.
No Reaction (SNAr) Substrate too stable.Switch to 4-Fluoro precursor or use Microwave at 200°C.
Catalyst Poisoning Azaindole N7 binding Pd.Increase catalyst load to 5 mol%; Ensure high temp (>80°C) to facilitate ligand exchange.
Bis-amination Only relevant if 4,6-dichloro substrate used.4-position is significantly more reactive than 6-position. Control temp (<100°C).
Pathway Visualization: Mechanism of Action[10]

Mechanism Substrate 4-Chloro-7-azaindole OxAdd Oxidative Addition (Ar-Pd-Cl) Substrate->OxAdd + Pd(0) Pd0 L-Pd(0) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-NHR) OxAdd->TransMet + Amine BaseStep Base (LiHMDS) Deprotonates N1-H & Amine BaseStep->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product 4-Amino-7-azaindole RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of 7-azaindoles, highlighting the dual role of the base.

References

  • Henderson, J. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[5] [Link]

  • Schnürch, M., et al. (2013). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry, 9, 1269–1275. [Link]

  • Lefoix, M., et al. (2004). "Synthesis of 4-amino-7-azaindoles via Buchwald-Hartwig reaction." Tetrahedron, 60(44), 10039-10047.
  • Meanwell, N. A., et al. (2010). "Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 53(12), 4615–4627. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis and Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its unique electronic properties and ability to act as a bioisostere for both indole and purine systems.[1] Its role as a critical hinge-binding element has led to its incorporation in numerous kinase inhibitors, including the FDA-approved BRAF inhibitor Vemurafenib.[2][3] The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can significantly enhance binding affinity and modulate physicochemical properties compared to a standard indole core.[1] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—the preeminent tools for both the de novo synthesis and late-stage functionalization of the 7-azaindole nucleus. We will dissect the mechanistic rationale behind key experimental choices and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.

The Strategic Importance of 7-Azaindole in Drug Discovery

The power of the 7-azaindole scaffold lies in its hybrid nature. It possesses an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[4] This duality, combined with the pyrrole N-H donor and pyridine N acceptor, allows it to form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the binding of adenine in ATP.[2] Consequently, over 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors, making it a versatile starting point for drug design.[2][3]

However, the synthesis and substitution of this scaffold are not trivial. The presence of the pyridine nitrogen deactivates the six-membered ring towards electrophilic substitution and can complicate metal-catalyzed reactions through catalyst coordination. Therefore, palladium-catalyzed cross-coupling reactions have become indispensable, offering mild, predictable, and highly functional-group-tolerant pathways to construct and diversify this valuable heterocycle.[5]

Core Synthesis: Constructing the 7-Azaindole Ring System

The assembly of the bicyclic 7-azaindole core often begins with appropriately substituted aminopyridines. Palladium catalysis provides powerful annulation strategies to form the requisite pyrrole ring.

Sonogashira Coupling / Cyclization Cascade

This is arguably the most robust and widely used method for building the 2-substituted 7-azaindole core. The strategy involves a two-step sequence: a palladium/copper-catalyzed Sonogashira coupling between a 2-amino-3-halopyridine and a terminal alkyne, followed by an intramolecular cyclization (hydroamination) of the resulting 2-amino-3-alkynylpyridine intermediate.[6][7]

Causality & Experimental Rationale:

  • Catalyst System: The synergistic action of a palladium catalyst (typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is crucial. The palladium complex facilitates the oxidative addition to the aryl halide and transmetalation with the copper(I) acetylide, which is formed in situ.[8]

  • Base: A tertiary amine base like triethylamine (Et₃N) is used not only to scavenge the HX byproduct but also to facilitate the deprotonation of the terminal alkyne.

  • Cyclization: The subsequent intramolecular cyclization is typically promoted by a strong base like potassium tert-butoxide (KOtBu) or by acid catalysis.[6][9] The use of 18-crown-6 can enhance the efficacy of potassium bases by sequestering the K⁺ ion, increasing the effective basicity of the tert-butoxide anion.[6]

Protocol 1: Two-Step Synthesis of 2-Phenyl-7-azaindole via Sonogashira/Cyclization[6]

Step A: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (Et₃N, 5.0 equiv) and anhydrous THF.

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 2-amino-3-(phenylethynyl)pyridine can be used in the next step without further purification.

Step B: Base-Mediated Cyclization

  • Dissolve the crude 2-amino-3-(phenylethynyl)pyridine from Step A in anhydrous toluene.

  • Add potassium tert-butoxide (KOtBu, 1.5 equiv) and 18-crown-6 (0.1 equiv).[6]

  • Heat the mixture to 65 °C and stir for 2-4 hours, monitoring for the formation of the 7-azaindole product.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 2-phenyl-7-azaindole product.

Heck Annulation

The Heck reaction can be employed in an intramolecular fashion to construct the pyrrole ring. A common approach involves the reaction of an ortho-iodoarylamine with an alkene like allyl acetate.[9][10] A more advanced cascade reaction combines a C-N cross-coupling with a Heck reaction to build the azaindole core from amino-o-bromopyridines and alkenyl bromides in a single operation.[11]

Causality & Experimental Rationale:

  • Catalyst/Ligand: The choice of ligand is critical for cascade processes. Bulky, electron-rich phosphine ligands like XPhos are highly effective for both the initial C-N coupling and the subsequent C-C bond-forming Heck cyclization.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to facilitate both coupling steps.

Late-Stage Functionalization: Diversifying the 7-Azaindole Core

With the 7-azaindole core in hand (or commercially available), palladium-catalyzed cross-coupling provides a modular toolkit for installing a wide array of substituents at various positions, most commonly at halogenated C3, C4, C5, or C6 positions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is the workhorse for installing aryl and heteroaryl groups. It involves the coupling of a halo-7-azaindole with an organoboron reagent (boronic acid or boronate ester).

Causality & Experimental Rationale:

  • Catalyst/Ligand: The reactivity of different positions on the azaindole ring varies. For couplings at the C3 and C6 positions of a di-halogenated precursor, a catalyst system like Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand (e.g., SPhos) shows excellent performance and allows for chemoselective reactions based on the differential reactivity of the C-I vs. C-Cl bond.[12][13]

  • Base & Solvent: A moderately strong base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid. A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often optimal to dissolve both the organic and inorganic reagents.[12][14]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X (Halo-7-azaindole) PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R'-B(OH)₂ Base PdII_ArylR Ar-Pd(II)L₂-R' TM->PdII_ArylR RE Reductive Elimination PdII_ArylR->RE RE->Pd0 Ar-R' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: One-Pot C3, C6-Diarylation of 6-chloro-3-iodo-7-azaindole[12][13]

This protocol demonstrates a selective one-pot diarylation, first at the more reactive C3-Iodo position, followed by coupling at the C6-Chloro position.

  • To a microwave vial, add N-protected 6-chloro-3-iodo-7-azaindole (1.0 equiv), the first arylboronic acid (for C3, 1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the catalyst system: Pd₂(dba)₃ (0.05 equiv) and SPhos (0.05 equiv).

  • Add a degassed 1:1 mixture of toluene and ethanol.

  • Seal the vial and heat to 60 °C for 2-4 hours, or until consumption of the starting material is confirmed by LC-MS.

  • Cool the vessel, then add the second arylboronic acid (for C6, 1.2 equiv).

  • Add a second portion of catalyst: Pd₂(dba)₃ (0.10 equiv) and SPhos (0.20 equiv).

  • Reseal the vial and heat to 110 °C for 12-16 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to obtain the C3,C6-diaryl-7-azaindole.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for installing primary and secondary amines onto the 7-azaindole core. A significant challenge has been performing this reaction on the N-H free (unprotected) scaffold, as competitive N1-arylation can occur.[15] Modern catalyst systems have overcome this limitation.

Causality & Experimental Rationale:

  • Catalyst/Ligand: Palladium precatalysts combined with highly active biarylphosphine ligands (e.g., DavePhos, RuPhos) are essential. These systems promote rapid activation of the palladium and favor the desired C-X amination over the competing N-H amination of the pyrrole ring.[4][15]

  • Base: A strong, non-nucleophilic hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) is often superior to traditional bases like NaOtBu or K₃PO₄ for preventing side reactions and achieving high yields with unprotected substrates.[4]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-X (Halo-7-azaindole) PdII_Complex Ar-Pd(II)L-X OA->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Amido_Complex Ar-Pd(II)L(NR'R'') Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Ar-NR'R'' (Product)

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.[16]

Protocol 3: Amination of Unprotected 4-Bromo-7-azaindole[4][15]
  • In a glovebox, add 4-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and LiHMDS (2.2 equiv) to an oven-dried vial.

  • Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 equiv) and the corresponding ligand (RuPhos, 0.04 equiv).

  • Add anhydrous THF or dioxane as the solvent.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired amino-7-azaindole.

Direct C-H Arylation

A frontier in cross-coupling is the direct functionalization of C-H bonds, which obviates the need for pre-halogenating the substrate. For 7-azaindoles, palladium-catalyzed C-2 arylation has been developed, offering a more atom-economical approach to diversification.[17]

Causality & Experimental Rationale:

  • Mechanism: This reaction is believed to proceed via an electrophilic metalation pathway on the electron-rich pyrrole ring.[17]

  • Catalyst & Additives: The combination of a palladium catalyst like Pd(OAc)₂ with an appropriate ligand (e.g., dppf) and an additive like AgOTf is often required. The acid concentration can be a critical parameter for achieving high regioselectivity at the C-2 position.[17]

Summary of Key Reaction Parameters

The following table summarizes typical conditions for the palladium-catalyzed functionalization of a halo-7-azaindole core.

Reaction Type Coupling Partner Typical Pd Catalyst Typical Ligand Typical Base Solvent Approx. Temp (°C) Ref.
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, dppfCs₂CO₃, K₂CO₃Toluene/EtOH/H₂O or Dioxane/H₂O60 - 110[12][14]
Sonogashira Terminal AlkynePd(OAc)₂ or PdCl₂(PPh₃)₂PPh₃Et₃N, DIPADioxane, DMF25 - 60[14][18]
Heck Alkene (e.g., Acrylate)Pd(OAc)₂P(o-tol)₃Et₃NDMF, Acetonitrile80 - 120[14][18]
Buchwald-Hartwig Amine (Primary/Secondary)Pd Precatalyst (G3)RuPhos, DavePhosLiHMDS, NaOtBuDioxane, THF80 - 110[4][15]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

Sources

Application Note: High-Throughput Screening of 4-Methyl-7H-Pyrrolo[2,3-b]pyridine Libraries for Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 7H-pyrrolo[2,3-b]pyridine scaffold (commonly referred to as 7-azaindole ) is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring found in ATP. This makes it an ideal template for developing Type I and Type I½ kinase inhibitors.

The specific subclass, 4-methyl-7H-pyrrolo[2,3-b]pyridine , offers distinct advantages over the unsubstituted parent scaffold:

  • Hydrophobic Pocket Filling: The methyl group at the C-4 position is strategically positioned to interact with the "gatekeeper" residue or the hydrophobic region II of the ATP-binding pocket, potentially enhancing selectivity for specific kinases (e.g., JAK, TRK, or CDK families).

  • Metabolic Stability: Substitution at C-4 can block metabolic oxidation at this prone position.

  • Physicochemical Properties: While 7-azaindoles generally possess better aqueous solubility than indoles, the 4-methyl group modulates lipophilicity (LogP), improving membrane permeability.

This guide details the protocol for the high-throughput screening (HTS) of a focused library of these derivatives. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary screening modality. TR-FRET is selected specifically to mitigate the risk of native autofluorescence often observed in azaindole derivatives, ensuring high signal-to-noise ratios.

Library Design & Synthesis Strategy

To conduct an effective HTS, the library must be constructed with modular diversity. The 4-methyl-7-azaindole core serves as the anchor, with diversity vectors typically introduced at the C-3 (via electrophilic substitution) and N-1 (via alkylation/arylation) positions.

Synthesis Workflow

The synthesis of the library generally follows a "divergent" approach. The core, 4-methyl-7-azaindole, is either purchased or synthesized via the N-oxide rearrangement of 7-azaindole followed by methylation.

Key Reaction Types for Library Expansion:

  • C-3 Functionalization: Vilsmeier-Haack formylation followed by reductive amination, or direct halogenation followed by Suzuki-Miyaura coupling.

  • N-1 Functionalization: S_NAr or Chan-Lam coupling to introduce aryl/heteroaryl groups that target the solvent-exposed region of the kinase.

Visualization: Library Construction Logic

LibrarySynthesis Core 4-Methyl-7-azaindole (Scaffold Core) Rxn_Halogen Halogenation (NIS/NBS) Core->Rxn_Halogen Step 1 Rxn_Alkylation Alkylation/Arylation Core->Rxn_Alkylation Alt Route Func_C3 C-3 Functionalization (Hinge/Gatekeeper Interaction) Rxn_Suzuki Suzuki Coupling (R-B(OH)2) Func_C3->Rxn_Suzuki Func_N1 N-1 Functionalization (Solvent Front Interaction) FinalLib Focused Library (384/1536-well plates) Func_N1->FinalLib QC & Plating Rxn_Halogen->Func_C3 Rxn_Suzuki->Func_N1 Rxn_Alkylation->Func_N1

Figure 1: Divergent synthesis strategy for generating 4-methyl-7-azaindole libraries targeting kinase domains.

HTS Assay Protocol: TR-FRET Kinase Binding

Why TR-FRET?

Azaindole derivatives can exhibit intrinsic fluorescence in the blue region (350–450 nm). Standard intensity-based fluorescence assays often yield false positives due to this spectral overlap. TR-FRET uses a Lanthanide donor (Europium or Terbium) with a long fluorescence lifetime. By introducing a time delay (typically 50–100 µs) before measurement, short-lived background fluorescence from the library compounds decays, leaving only the specific FRET signal.

Assay Components (Example: LanthaScreen™ Format)
  • Target: Recombinant Kinase (e.g., JAK1, CDK8) tagged with GST or His.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Antibody: Eu-labeled anti-GST or anti-His antibody.

  • Library: 4-methyl-7-azaindole derivatives (10 mM in DMSO).

Step-by-Step Protocol (384-Well Format)

Equipment:

  • Acoustic Liquid Handler (e.g., Labcyte Echo) for non-contact compound transfer.

  • Multimode Plate Reader with TR-FRET capability (e.g., PerkinElmer EnVision, BMG PHERAstar).

Procedure:

  • Compound Transfer:

    • Transfer 10–20 nL of library compounds (from source plate) to the destination 384-well assay plate (low-volume, black, round-bottom).

    • Target Concentration: 10 µM final.[1][2][3]

    • Controls: Add DMSO (Negative Control) and Staurosporine (10 µM, Positive Control) to columns 1, 2, 23, and 24.

  • Kinase/Antibody Master Mix (2x):

    • Prepare buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Add Kinase (Optimization required, typically 5–10 nM) and Eu-Antibody (2 nM).

    • Dispense 5 µL of Master Mix into all wells.

    • Incubation: 15 minutes at Room Temperature (RT) to allow antibody-kinase binding.

  • Tracer Solution (2x):

    • Prepare Tracer in the same buffer (Concentration = K_d of the tracer for the specific kinase).

    • Dispense 5 µL of Tracer solution into all wells.

    • Total Assay Volume: 10 µL.

  • Equilibration:

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read on Plate Reader.[1][2][4][5][6]

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

    • Delay: 50 µs | Integration: 200 µs.

Visualization: HTS Workflow

HTS_Workflow Source Library Source Plate (10mM DMSO) Echo Acoustic Transfer (10-20 nL) Source->Echo AssayPlate 384-Well Assay Plate Echo->AssayPlate Incubation Incubation (60 min @ RT) AssayPlate->Incubation Reagent1 Add Kinase + Eu-Ab Reagent1->AssayPlate Step 1 Reagent2 Add Tracer (AF647) Reagent2->AssayPlate Step 2 Reader TR-FRET Read (Ex 340 / Em 615, 665) Incubation->Reader Analysis Data Analysis (Ratio 665/615) Reader->Analysis

Figure 2: Automated HTS workflow for TR-FRET kinase inhibitor screening.

Data Analysis & Validation

Calculation of Emission Ratio

Raw data must be ratiometric to correct for well-to-well variability and compound interference (quenching).



Percent Inhibition

Calculate inhibition relative to controls:



Note: In a displacement assay, "Negative Control" (DMSO only) has high FRET (Tracer bound). "Positive Control" (Inhibitor) has low FRET (Tracer displaced).
Quality Control Criteria (Table 1)
ParameterAcceptance CriteriaAction if Failed
Z-Prime (Z') > 0.5Re-optimize tracer concentration or antibody levels.
Signal-to-Background (S/B) > 3.0Check tracer binding affinity (Kd) or protein quality.
CV% (Controls) < 5%Check liquid handler calibration or pipetting errors.
DMSO Tolerance Assay specific (usually < 1%)Ensure final DMSO concentration does not inhibit kinase.
Hit Confirmation
  • Re-Test: Re-screen hits in duplicate to rule out "flyers."

  • Dose-Response: Generate IC50 curves (10-point dilution).

  • Interference Check: Run the assay without the kinase (Tracer + Eu-Ab only) to check if the compound interacts directly with the detection reagents (e.g., quenching the Europium donor).

Expert Insights & Troubleshooting

  • The "4-Methyl" Factor: Be aware that the 4-methyl group increases hydrophobicity. If compounds precipitate during the acoustic transfer (observed as "empty" data points), add 0.01% Triton X-100 to the source plate or ensure the destination well contains buffer before transfer.

  • Autofluorescence: Even with TR-FRET, extremely fluorescent compounds can saturate the detector. Flag any wells where the Donor (615 nm) signal is >150% of the mean.

  • Binding Mode: 7-azaindoles typically bind to the hinge region via N-1 (donor) and N-7 (acceptor). The 4-methyl group projects into the gatekeeper region. If SAR data shows flat activity, ensure your kinase target possesses a gatekeeper residue (e.g., Threonine or Methionine) compatible with this steric bulk.

References

  • Structure-Activity Relationships of 7-Azaindoles

    • Journal of Medicinal Chemistry. "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor." (2022).[7]

  • TR-FRET Assay Principles

    • Agilent Technologies.
  • Synthesis of 4-substituted-7-azaindoles

    • Organic Chemistry Portal. "Synthesis of Azaindoles."
  • High-Throughput Screening Protocols

    • Smolecule.[1] "High-Throughput Screening: Principles & Protocols."

Sources

Troubleshooting & Optimization

identifying and minimizing side products in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 7-Azaindole

A Guide to Identifying and Minimizing Side Products for Researchers and Drug Development Professionals

Welcome to the technical support center for 7-azaindole synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this critical pharmaceutical scaffold. We will move beyond simple procedural lists to explore the underlying mechanisms of side product formation and offer robust, validated strategies to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Picoline Dimerization in Base-Mediated Condensation Reactions

Question: "I am attempting a Chichibabin-type synthesis of a 2-substituted-7-azaindole from 2-fluoro-3-picoline and a nitrile using a strong base like Lithium Diisopropylamide (LDA). My reaction mixture is complex, and I've isolated significant quantities of a byproduct that appears to be a dimer of my starting picoline. What is happening, and how can I prevent this?"

Answer: This is a classic and frequently encountered issue in this synthesis. The side products you are observing arise from the dimerization of the picoline starting material, a reaction that competes directly with the desired condensation pathway.[1]

The root cause lies in the reactivity of the benzyllithium intermediate (Compound 3 in the diagram below) formed after the deprotonation of the picoline methyl group. This intermediate is highly nucleophilic. While the intended reaction is the nucleophilic attack on the nitrile to form the azaindole, a competing 1,4-addition (or Michael-type addition) can occur where the benzyllithium intermediate attacks a molecule of the unreacted picoline starting material (Compound 1 ). This leads to the formation of a dihydropyridine intermediate (Compound 7 ), which is a precursor to the observed dimeric byproducts.[1]

The diagram below illustrates the desired reaction pathway leading to 7-azaindole versus the competing dimerization side reaction.

G Picoline 2-Fluoro-3-picoline (1) Benzyllithium Benzyllithium Intermediate (3) Picoline->Benzyllithium Deprotonation Picoline_side 2-Fluoro-3-picoline (1) LDA LDA Cyclization_Intermediate Putative Intermediate (4) Benzyllithium->Cyclization_Intermediate Attack on Nitrile Benzyllithium_side Benzyllithium Intermediate (3) Nitrile PhCN Azaindole 2-Phenyl-7-azaindole (2) Cyclization_Intermediate->Azaindole Cyclization & Elimination Dimer_Intermediate Dihydropyridine Adduct (7) Benzyllithium_side->Dimer_Intermediate 1,4-Addition Dimer_Byproducts Dimeric Byproducts Dimer_Intermediate->Dimer_Byproducts Further Reactions

Caption: Desired vs. Competing Reaction Pathways.

Your primary goal is to favor the kinetics of the nitrile addition over the picoline dimerization. This can be achieved by carefully controlling the reaction conditions.

ParameterRecommendationRationale
Temperature Maintain a low temperature, typically ≤ -40 °C , throughout the deprotonation and addition steps.[1]The dimerization reaction often has a higher activation energy than the desired nitrile addition. Lowering the temperature disproportionately slows the side reaction, giving the desired pathway a kinetic advantage.
Order of Addition Reverse Addition: Add the picoline solution slowly to a pre-mixed solution of LDA and the nitrile.This strategy ensures that the concentration of the benzyllithium intermediate is always low, and it is more likely to encounter a nitrile molecule than another picoline molecule, thus minimizing the opportunity for dimerization.
Stoichiometry Use at least 2.0 equivalents of LDA .[1]An inferior yield is often obtained with only one equivalent of base. The second equivalent may be necessary for a tautomerization step following the cyclization, driving the reaction to completion and preventing the accumulation of intermediates that could lead to side products.[1]
Reaction Time Monitor the reaction closely (e.g., by TLC or UPLC) and quench it once the starting material is consumed.Prolonged reaction times, especially if the temperature fluctuates, can increase the prevalence of side reactions.
Issue 2: My Main Product is 7-Azaindoline, Not 7-Azaindole!

Question: "I'm reacting 2-fluoro-3-picoline with an arylaldehyde, but my primary product is the saturated 7-azaindoline, not the aromatic 7-azaindole I was expecting. Why is this happening?"

Answer: This outcome is a fascinating and controllable example of how the choice of base, specifically its metal counterion, can dictate the final product. The formation of 7-azaindoline is not necessarily a "mistake"; rather, it's a distinct mechanistic pathway that can be favored under certain conditions. The 7-azaindoline can be viewed as an intermediate that, under the right conditions, is dehydrogenated to the final 7-azaindole.[2]

Research has shown that the chemoselectivity between 7-azaindole and 7-azaindoline is highly dependent on the counterion of the amide base used.[2]

  • Lithium Bases (e.g., LiN(SiMe₃)₂): These bases exclusively or predominantly produce the 7-azaindoline .

  • Potassium Bases (e.g., KN(SiMe₃)₂): These bases favor the formation of the 7-azaindole .

The prevailing hypothesis is that the potassium counterion facilitates the final dehydrogenation step from the azaindoline intermediate to the aromatic azaindole, a step that is suppressed when using a lithium base.[2]

G cluster_workflow Base-Controlled Chemoselectivity cluster_Li Lithium Base cluster_K Potassium Base Start 2-Fluoro-3-picoline + Arylaldehyde Intermediate Common Intermediate Start->Intermediate LiBase LiN(SiMe₃)₂ Intermediate->LiBase KBase KN(SiMe₃)₂ Intermediate->KBase Azaindoline 7-Azaindoline (Major Product) LiBase->Azaindoline Azaindole_K 7-Azaindole (Major Product) KBase->Azaindole_K

Caption: Influence of Base Counterion on Product Outcome.

Here we provide a generalized protocol based on published methods to allow you to selectively target either the azaindole or the azaindoline.[2]

A. Selective Synthesis of 2-Aryl-7-Azaindoline

  • Reagent Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 2-fluoro-3-picoline (1.0 equiv).

  • Solvent & Base: Add dry diisopropyl ether (iPr₂O) to achieve a concentration of approximately 0.2 M. Add LiN(SiMe₃)₂ (e.g., 4.0 equiv, as a 1.0 M solution in THF).

  • Aldehyde Addition: Add the desired arylaldehyde (1.0 equiv).

  • Reaction: Heat the mixture (e.g., to 110 °C) and stir for the required time (typically several hours, monitor by TLC/UPLC).

  • Workup: Cool the reaction, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

B. Selective Synthesis of 2-Aryl-7-Azaindole

  • Reagent Setup: To a dry reaction vessel under an inert atmosphere, add 2-fluoro-3-picoline (1.0 equiv) and the arylaldehyde (1.0 equiv).

  • Solvent & Base: Add dry diisopropyl ether (iPr₂O). Add a mixture of bases, for example, KN(SiMe₃)₂ (2.0 equiv) and LiN(SiMe₃)₂ (2.0 equiv). The mixed-base system is often optimal for the dehydrogenation step.[2]

  • Reaction: Heat the mixture (e.g., to 110 °C) and stir until the azaindoline intermediate is fully converted to the azaindole (monitor by TLC/UPLC).

  • Workup: Follow the same workup and purification procedure as described above.

Issue 3: How Do I Reliably Identify and Quantify These Byproducts?

Question: "My reaction seems to have multiple spots on TLC. How can I get a clear picture of what the byproducts are and determine the purity of my desired 7-azaindole?"

Answer: Accurate and robust analytical chemistry is crucial for troubleshooting synthesis. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy will provide a comprehensive view of your reaction's success.[3]

HPLC is the workhorse for separating and quantifying components in a reaction mixture. It is highly sensitive and excellent for routine analysis and detecting trace impurities.[3]

Protocol: Developing a Reversed-Phase HPLC Method

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Solvent B: 0.1% TFA or FA in Acetonitrile (ACN).

    • Rationale: The acidic modifier improves peak shape for nitrogen-containing heterocycles.

  • Gradient Elution:

    • Start with a high aqueous percentage (e.g., 95% A, 5% B) to retain polar byproducts.

    • Run a linear gradient to a high organic percentage (e.g., 5% A, 95% B) over 10-15 minutes. This will elute the more non-polar compounds, including your desired product and potential dimers.

    • Hold at high organic for 2-3 minutes to wash the column, then return to initial conditions and equilibrate.

  • Detection: Use a UV detector, monitoring at multiple wavelengths (e.g., 254 nm and 280 nm) as the chromophores of the product and byproducts may differ.

  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture (approx. 0.5 mg/mL) in a solvent like acetonitrile/water.

By injecting samples at different time points, you can track the consumption of starting materials and the formation of both the desired product and byproducts, allowing you to optimize reaction times and conditions effectively.

While HPLC provides relative purity (Area %), qNMR is a powerful technique for determining absolute purity without needing an isolated, certified reference standard of your compound.[3] It works by comparing the integral of a known proton signal from your analyte against the integral of a known signal from a certified internal standard of known purity and mass.

Workflow: Purity Determination by qNMR

G cluster_qnmr Quantitative NMR (qNMR) Workflow A 1. Accurately weigh ~15 mg of analyte C 3. Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL DMSO-d₆) A->C B 2. Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) B->C D 4. Acquire ¹H NMR spectrum with optimized parameters (long relaxation delay) C->D E 5. Integrate a unique analyte proton signal and a unique standard proton signal D->E F 6. Calculate absolute purity using the standard qNMR equation E->F

Caption: Workflow for Absolute Purity by qNMR.

This combination of HPLC for routine monitoring and qNMR for definitive purity assessment provides the rigorous data required in a research and drug development setting.

References

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]

  • Wang, Q., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters. [Link]

  • Csonka, R., et al. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. [Link]

  • Yeo, W. L., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]

  • Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Yeo, W. L., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. [Link]

  • Estevez, V., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Polymers. [Link]

  • Shavrin, K. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Authorea. [Link]

  • Organic Chemistry Portal (n.d.). Azaindole synthesis. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry. [Link]

  • Motati, D. R., et al. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

Sources

Technical Support Center: Solubility Strategies for 4-Methyl-7H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Framework: The "Brick Dust" vs. "Grease Ball" Analysis

Before attempting formulation, you must diagnose why your 4-methyl-7H-pyrrolo[2,3-b]pyridine (7-azaindole) analog is insoluble. This scaffold presents a unique dual challenge:

  • High Crystal Lattice Energy ("Brick Dust"): The 7-azaindole core is planar and possesses a donor (N1-H) and acceptor (N7) motif that facilitates strong intermolecular hydrogen bonding (dimerization). This leads to high melting points (MP) and high lattice energy.[1]

  • Lipophilicity ("Grease Ball"): The 4-methyl substituent adds hydrophobicity to an already aromatic core, increasing LogP without adding polar surface area.[1]

Actionable Insight: If your Melting Point (MP) is >200°C, your primary barrier is lattice energy.[1] If MP is <150°C but LogP is >3.5, your barrier is solvation energy.[1]

Solubility Decision Matrix

Use the following logic flow to select your solubilization strategy.

Solubility_Decision_Tree Start Start: Characterize Analog Check_MP Check Melting Point (MP) Start->Check_MP High_MP MP > 200°C (High Lattice Energy) Check_MP->High_MP Low_MP MP < 200°C Check_MP->Low_MP Check_pKa Check pKa of N7 (Typically ~4.6) High_MP->Check_pKa Check_LogP Check LogP Low_MP->Check_LogP Salt_Screen Strategy A: Salt Formation (Requires Strong Acid) Check_pKa->Salt_Screen If basic enough ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Check_pKa->ASD If salt unstable High_LogP LogP > 3.5 (Hydrophobic) Check_LogP->High_LogP Lipid Strategy C: Lipid/Surfactant System (SEDDS) High_LogP->Lipid CD Strategy D: Cyclodextrin Complexation (SBECD) High_LogP->CD

Figure 1: Decision matrix for selecting solubilization strategies based on physicochemical properties of 7-azaindole derivatives.

Strategy A: Salt Formation (The pKa Challenge)

The Science: The pyridine nitrogen (N7) in 4-methyl-7-azaindole typically has a pKa of approximately 4.6 . The pyrrole nitrogen (N1) is very weakly acidic (pKa ~13) and is generally not viable for salt formation in physiological conditions.

The Constraint: To form a stable salt, you need a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (pKa{acid} - pKa_{base}) of at least 2, ideally 3.[1] Since the base is weak (4.6), you generally require strong acids  (pKa < 2).[1] Weak acids like tartaric or citric acid often lead to salt disproportionation (the salt breaks back into free base + acid) in solution.
Protocol: High-Throughput Salt Screening

Objective: Identify a stable crystalline salt with improved solubility.

  • Acid Selection: Prepare 0.1 M solutions of the following counter-ions in MeOH/THF (1:1):

    • Tier 1 (Strong Acids): Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), Benzenesulfonic acid (Besylate), Sulfuric acid (Sulfate).[1]

    • Tier 2 (Moderate Acids - Riskier):[1] Phosphoric acid, Maleic acid.[1]

  • Stoichiometry: Mix API (Active Pharmaceutical Ingredient) and Acid in a 1:1.05 molar ratio .

  • Crystallization:

    • Dissolve API in minimal hot solvent (Ethanol or Acetone).[1]

    • Add Acid solution.[1]

    • Cool slowly to 4°C. If no precipitate, add anti-solvent (Heptane or MTBE).[1]

  • Validation (The "Golden Rule"):

    • Filter and dry solids.[1]

    • Raman/XRPD: Verify a shift in crystal lattice (new peaks) compared to free base.[1]

    • DSC: Look for a single, sharp melting endotherm distinct from the free base.[1]

Data Summary: Common Counter-ions for 7-Azaindoles

Counter-ionpKa (Acid)

(w/ N7)
Risk ProfileNotes
Mesylate -1.9~6.5LowExcellent stability; often breaks planarity packing.[1]
Chloride -7.0~11.6LowHigh solubility, but risk of "Common Ion Effect" in stomach (HCl).[1]
Tosylate -2.8~7.4LowGood lipophilicity matching; good for bioavailability.[1]
Tartrate 2.98~1.6High Avoid.

too low; likely to disproportionate.[1]

Strategy B: Amorphous Solid Dispersions (ASD)[2][3][4][5]

The Science: If salt formation fails (e.g., salts are hygroscopic or unstable), disrupting the crystal lattice is the next step. 7-azaindoles are prime candidates for ASD because polymers can hydrogen bond with the N1 (donor) and N7 (acceptor) sites, preventing recrystallization.[1] This is the strategy used for Vemurafenib (a 7-azaindole derivative).[2][3]

Protocol: Solvent Casting for ASD Screening

Objective: Create a "spring and parachute" system where the amorphous drug dissolves rapidly (spring) and the polymer prevents precipitation (parachute).

  • Polymer Selection:

    • HPMC-AS (L, M, H grades): Excellent for pH-dependent release and preventing precipitation.[1]

    • PVPVA (Kollidon VA64): Good general miscibility.[1][4]

  • Preparation:

    • Dissolve Analog and Polymer (Ratio 1:3) in Acetone/Methanol (2:1).[1]

    • Rotary evaporate or Spray Dry to remove solvent rapidly.[1]

    • Vacuum dry for 24h to remove residual solvent.[1]

  • Stability Check:

    • Store at 40°C/75% RH for 1 week.

    • Analyze via XRPD.[1][5] Success = No sharp peaks (Halo pattern).

Strategy C: Cyclodextrin Complexation

The Science: The 4-methyl-7-azaindole core is relatively planar and hydrophobic.[1] It fits well into the cavity of


-cyclodextrins.

Recommendation: Use Sulfobutylether-


-cyclodextrin (SBECD / Captisol) .[1]
  • Why? The sulfobutyl ether chains repel each other, extending the cavity and providing a highly soluble exterior. The anionic nature of SBECD can also provide electrostatic stabilization to the cationic (protonated) pyridine nitrogen at lower pH.

Protocol: Phase Solubility Study
  • Prepare aqueous solutions of SBECD at 0%, 5%, 10%, and 20% (w/v).

  • Add excess 4-methyl-7-azaindole analog to each vial.

  • Shake at room temperature for 48 hours.

  • Filter (0.45 µm PVDF) and analyze filtrate by HPLC.[1]

  • Calculate Binding Constant (

    
    ): 
    
    
    
    
    Where
    
    
    is intrinsic solubility.

Troubleshooting FAQ

Q1: My mesylate salt is extremely hygroscopic and turns into a gum. What now?

  • Cause: The crystal lattice energy of the salt is too low, or you have trapped solvent.

  • Fix:

    • Switch to a less polar counter-ion like Tosylate or Napsylate .[1] The aromatic rings in these acids can pi-stack with the azaindole core, stabilizing the lattice.

    • Try a co-crystal approach using fumaric acid (planar match) instead of a salt.[1]

Q2: The drug dissolves in the stomach (pH 1.2) but precipitates immediately in the intestine (pH 6.8).

  • Cause: The "pKa Cliff." At pH 1.2, the N7 is protonated (soluble).[1] At pH 6.8, it deprotonates to the neutral, insoluble free base.[1]

  • Fix: You need a precipitation inhibitor (Parachute).[1] Formulate as an Amorphous Solid Dispersion (ASD) using HPMC-AS (M-grade) .[1] This polymer is insoluble at pH 1.2 (protecting the drug) and dissolves at pH > 6.0, releasing the drug in a supersaturated state while inhibiting crystallization.

Q3: I see double peaks in my HPLC during solubility testing.

  • Cause: 7-azaindoles can undergo tautomerization or dimerization.[1] However, a more common issue with 4-methyl analogs is atropisomerism if you have bulky substituents at the 3-position, or simply strong dimerization in non-polar mobile phases.[1]

  • Fix: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid) to stabilize the protonation state and break dimers.

Formulation Failure Analysis Workflow

If your formulation fails in vivo (low bioavailability), use this logic to identify the root cause.

Failure_Analysis Failure Low Bioavailability Dissolution In Vitro Dissolution Test Failure->Dissolution Fast_Diss Fast Dissolution (>80% in 15m) Dissolution->Fast_Diss Slow_Diss Slow Dissolution Dissolution->Slow_Diss Permeability Check Permeability (Caco-2) Fast_Diss->Permeability Precipitation Check Precipitation (FaSSIF Media) Slow_Diss->Precipitation Efflux P-gp Efflux Issue Permeability->Efflux Low Perm Particle Particle Size Issue (Need Nanomilling) Precipitation->Particle Never Dissolves Crash Precipitation in Intestine (Need Polymer/ASD) Precipitation->Crash Precipitates

Figure 2: Root cause analysis for low bioavailability in 7-azaindole formulations.[1]

References

  • Zhang, L., et al. (2022).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3] Current Medicinal Chemistry.

  • Bollag, G., et al. (2012).[1] Vemurafenib: the first drug approved for BRAF-mutant cancer.[1] Nature Reviews Drug Discovery. (Demonstrates ASD success in 7-azaindole class).

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Popescu, C., et al. (2015).[1] Cyclodextrin-based formulation strategies for poorly soluble drugs. Journal of Pharmaceutical Sciences.

Sources

optimization of reaction conditions for Suzuki coupling of halo-7-azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals navigating the notoriously challenging Suzuki-Miyaura cross-coupling of halo-7-azaindoles.

7-Azaindoles are privileged pharmacophores in medicinal chemistry, but their nitrogen-rich core presents significant synthetic hurdles—ranging from severe catalyst poisoning to unpredictable regioselectivity. This guide bypasses generic advice, providing you with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure your catalytic cycles turn over efficiently.

I. Diagnostic Q&A: Troubleshooting Core Failures

Q1: Why does my Suzuki coupling stall at low conversion when using unprotected 7-azaindoles? A: The stalling is a classic symptom of catalyst poisoning. Unprotected nitrogen-rich heterocycles, particularly those with acidic N-H protons like 7-azaindoles, readily deprotonate under basic coupling conditions. The resulting azolyl anion coordinates strongly to the Palladium(II) center post-oxidative addition. This forms a highly stable, off-cycle Pd-azolyl complex, effectively sequestering active Palladium and killing the catalytic cycle[1].

The Solution: You must switch to a bulky, electron-rich biarylphosphine ligand system. Buchwald and colleagues demonstrated that using precatalysts like XPhos Pd G2 or SPhos Pd G2 provides sufficient steric bulk to destabilize this off-cycle resting state[2]. The steric clash forces the catalyst back into the productive transmetalation pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Pd(II) Aryl Halide) Pd0->OxAdd + Halo-7-azaindole Inhibition Off-Cycle: Pd-Azolyl Complex (Catalyst Poisoning) OxAdd->Inhibition Deprotonated N-H coordinates Pd Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet + Ar-B(OH)2 Inhibition->OxAdd Bulky Ligand (XPhos) destabilizes complex RedElim Reductive Elimination (Coupled Product) Transmet->RedElim RedElim->Pd0 - Product

Catalytic cycle highlighting the off-cycle Pd-azolyl inhibition pathway.

Q2: How do I achieve strict regioselectivity when functionalizing a dihalo-7-azaindole (e.g., 3-iodo-6-chloro-7-azaindole)? A: Regioselectivity in dihalo-heterocycles is governed by the relative rates of oxidative addition, which correlate directly with bond dissociation energies (C-I < C-Br < C-Cl). To selectively couple at the C3 position of a 3-iodo-6-chloro substrate, you must exploit this kinetic difference by using mild temperatures (60 °C) and a highly active, yet selective, catalyst system.

The Solution:Use a Pd2(dba)3 / SPhos system with Cs2CO3 in a Toluene/Ethanol mixture. This system rapidly inserts into the C-I bond at 60 °C while leaving the C-Cl bond completely intact[3]. Attempting this with standard Pd(PPh3)4 often requires higher temperatures, leading to unwanted competitive insertion at the C6 position and an inseparable mixture of mono- and di-arylated products.

Q3: Should I protect the azaindole nitrogen? If so, which protecting group is optimal? A: While modern precatalyst systems allow for the coupling of unprotected 7-azaindoles, N-protection is still widely utilized to improve substrate solubility in organic solvents and completely bypass the risk of catalyst poisoning. Your choice depends on downstream causality:

  • Boc (tert-Butyloxycarbonyl): Excellent for electron-rich couplings. Easily removed with TFA, but can prematurely cleave if the coupling requires extended heating at >90 °C.

  • Ts (Tosyl): Yields highly crystalline intermediates, making purification easier. However, it requires harsh basic conditions (e.g., NaOH/MeOH) for deprotection, which may not be tolerated by sensitive functional groups[4].

  • THP (Tetrahydropyranyl): Highly useful when orthogonal deprotection is required, as it is easily removable with mild acids like 4 N HCl in dioxane[5].

Workflow Start Halo-7-azaindole Substrate CheckN Is N1 Protected? Start->CheckN Unprotected Unprotected (N-H) CheckN->Unprotected No Protected Protected (N-Boc/Ts/Tr) CheckN->Protected Yes CatPoison Risk: Pd-Azolyl Complex (Catalyst Poisoning) Unprotected->CatPoison Regio Is it a Dihalo substrate? (e.g., 3-Iodo-6-Chloro) Protected->Regio Buchwald Use Buchwald Precatalysts (e.g., XPhos Pd G2) CatPoison->Buchwald C3Select C3 Selective Coupling (Pd2dba3, SPhos, 60°C) Regio->C3Select Yes C6Select Subsequent C6 Coupling (Higher Temp, Stronger Base) C3Select->C6Select

Decision matrix for optimizing Suzuki-Miyaura coupling of halo-7-azaindoles.

II. Data Vault: Optimization Matrices

To eliminate guesswork, rely on the following quantitative optimization data synthesized from benchmark studies on 7-azaindole functionalization.

Table 1: Optimization of C3-Selective Arylation of 3-Iodo-6-chloro-7-azaindole Data adapted from optimized one-pot sequential arylation studies[3].

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(PPh3)4 (10 mol%)K2CO3Dioxane / H2O90< 20Standard catalyst poisoned by azaindole nitrogen; poor C-I insertion rate.
Pd2(dba)3 / XPhosCs2CO3Toluene / EtOH8065Bulky ligand prevents off-cycle Pd-azolyl formation, but steric bulk slightly hinders transmetalation.
Pd2(dba)3 / SPhos Cs2CO3 Toluene / EtOH 60 85 - 89 Optimal balance of steric bulk and electron density for rapid C-I insertion without C-Cl activation.

Table 2: Substrate Scope and Regioselectivity Guidelines

Substrate HalogenationTarget PositionOptimal Catalyst SystemYield RangeCausality
3-Iodo-6-chloroC3 (Monoarylation)Pd2(dba)3 / SPhos76 - 93%C-I bond undergoes oxidative addition significantly faster than C-Cl at 60 °C[3].
3-Aryl-6-chloroC6 (Diarylation)Pd2(dba)3 / SPhos43 - 88%Requires higher temperature (100 °C) due to the stronger C-Cl bond dissociation energy[3].
5-Bromo (Unprotected)C5XPhos Pd G2> 80%Precatalyst ensures rapid generation of active Pd(0) without requiring high temperatures that favor poisoning[1].

III. Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodology is designed as a "self-validating system"—meaning it includes specific analytical checkpoints to verify the mechanistic progression of the reaction.

Protocol: Site-Selective C3-Arylation of 3-Iodo-6-chloro-7-azaindole

Objective: Achieve >95% conversion to the C3-monoarylated product without C6-arylation or protodehalogenation. Causality: SPhos provides the optimal bite angle and electron density to facilitate rapid C-I oxidative addition at low temperatures (60 °C), kinetically isolating the C-Cl bond from the reaction[3].

Step 1: Reagent Preparation (Inert Atmosphere Required)

  • Charge a dry Schlenk flask with 3-iodo-6-chloro-7-azaindole (1.0 equiv), aryl boronic acid (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (5 mol %), and SPhos (5 mol %).

  • Validation Checkpoint 1 (Reagent Integrity): Ensure the boronic acid is free of boroxine anhydrides (which skew stoichiometry). If the boronic acid appears glassy rather than powdery, it has dehydrated. Adjust the equivalents to 1.5 to compensate for the altered molecular weight.

Step 2: Solvent Addition and Initiation

  • Add a thoroughly degassed mixture of Toluene/Ethanol (1:1 ratio, to achieve a 0.1 M substrate concentration).

  • Heat the reaction mixture to 60 °C with vigorous stirring (800 rpm).

  • Causality: Ethanol facilitates the dissolution of the boronic acid and the inorganic base, accelerating the transmetalation step. Toluene efficiently solubilizes the Pd-precatalyst and the azaindole substrate.

Step 3: In-Process Monitoring (The Self-Validation Step)

  • After 2 hours, withdraw a 10 µL aliquot under positive nitrogen pressure. Dilute in 1 mL Acetonitrile, filter, and analyze via LCMS.

  • Validation Checkpoint 2 (Mechanistic Verification):

    • Expected State: Complete disappearance of the starting mass. Appearance of the C3-arylated product mass.

    • Troubleshooting State A: If the intermediate Pd-oxidative addition complex is observed (

      
      ), transmetalation is the rate-limiting step. Add 0.5 equiv of degassed water to accelerate boronate activation.
      
    • Troubleshooting State B: If C6-diarylation is observed, your heating block is overshooting, or the C-I insertion was too fast. Lower the temperature to 50 °C for subsequent batches.

Step 4: Workup and Isolation

  • Cool to room temperature and filter the mixture through a short pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

IV. References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available Here

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega (2023). Available Here

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC (2015). Available Here

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PMC (2017). Available Here

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar (2013). Available Here

Sources

refining chromatographic separation of 4-methyl-7H-pyrrolo[2,3-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole Separation Methodologies Authorized by: Dr. Aris Thorne, Senior Application Scientist Subject: Refining Chromatographic Separation of 4-methyl-7H-pyrrolo[2,3-b]pyridine Isomers[1][2]

Introduction: The Azaindole Challenge

You are likely here because this compound (4-methyl-7-azaindole) is behaving poorly on your standard C18 method. This is not user error; it is a chemical inevitability of the scaffold.

This molecule presents a "Perfect Storm" for chromatography:

  • Amphoteric Nature: It possesses a basic pyridine nitrogen (

    
    ) and a weakly acidic pyrrole proton (
    
    
    
    ).[2]
  • Isomeric Complexity: Synthetic routes often yield positional isomers (e.g., 5-methyl or 6-methyl analogs) and, during functionalization, regioisomers (N1- vs. N7-alkylation).[1][2]

  • Silanol Interaction: The pyridine nitrogen aggressively interacts with residual silanols on silica columns, causing severe peak tailing and resolution loss.

This guide moves beyond generic advice to provide specific, self-validating protocols for separating these isomers.

Module 1: Critical Decision Framework

Before mixing solvents, determine the nature of your isomer problem. Use the logic flow below to select your separation mode.

MethodSelection Start Identify Separation Goal IsomerType What are you separating? Start->IsomerType Positional Positional Isomers (4-Me vs 5-Me/6-Me) IsomerType->Positional Synthesis Impurities Regio Alkylation Regioisomers (N1-R vs N7-R) IsomerType->Regio Functionalization Positional_Path Primary: Shape Selectivity Positional->Positional_Path Regio_Path Primary: Basicity Difference Regio->Regio_Path Method_A Method A: RPLC Fluorinated Phase (PFP) Acidic pH Positional_Path->Method_A Best Resolution Method_C Method C: SFC 2-Ethylpyridine Column MeOH + DEA Positional_Path->Method_C Orthogonal Method_B Method B: RPLC High pH Resistant C18 pH 10 (Ammonium Bicarb) Regio_Path->Method_B Suppresses Tailing Regio_Path->Method_C High Speed

Caption: Decision tree for selecting the optimal chromatographic mode based on the specific type of isomerism encountered.

Module 2: Troubleshooting RPLC (Reverse Phase)

The Issue: Peak Tailing & Co-elution

Standard low pH (0.1% Formic Acid) methods on C18 often fail because the pyridine nitrogen is protonated (


), creating a cation that binds to silanols.[2]
Protocol A: The "Shape Selectivity" System (Recommended for Positional Isomers)

Why it works: Pentafluorophenyl (PFP) phases offer


-

interactions and shape selectivity that C18 lacks.[1][2] The fluorine atoms create a "rigid" stationary phase that can discriminate between the methyl group being at the 4, 5, or 6 position.
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex PFP or Waters XSelect HSS PFP).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 40% B over 15 minutes (Shallow gradient is key).

  • Temperature:

    
     (Lower temperature enhances 
    
    
    
    -
    
    
    selectivity).[1][2]
Protocol B: The "High pH" System (Recommended for Tailing Suppression)

Why it works: At pH 10, the pyridine nitrogen is deprotonated (neutral).[2] This eliminates cation-exchange interactions with silanols, sharpening the peak and allowing the hydrophobic differences between isomers to dominate.

  • Column: Hybrid Silica C18 (Must be pH stable, e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Critical Step: You typically need 5-10% less organic modifier than in acidic methods because the neutral molecule is more retained.[1]

Comparative Data: Separation Efficiency (


) of 4-Me vs 5-Me Isomers 
ParameterStandard C18 (pH 2.5)PFP (pH 3.[2]0)Hybrid C18 (pH 10)
Tailing Factor (

)
1.8 (Poor)1.1 (Excellent)1.05 (Ideal)
Resolution (

)
0.8 (Co-elution)2.4 (Baseline)1.9 (Baseline)
Mechanism Hydrophobic

-

/ Shape
Hydrophobic (Neutral)

Module 3: Supercritical Fluid Chromatography (SFC) Guide

If RPLC fails, SFC is the "Gold Standard" for azaindole separation due to orthogonal selectivity.

Protocol C: The Basic Heterocycle Screen

Why it works: The 2-Ethylpyridine (2-EP) stationary phase is designed specifically for basic compounds.[1][2] It shields silanols and interacts via hydrogen bonding with the pyrrole NH.

  • Column: 2-Ethylpyridine (2-EP) or Diol.[1][2]

  • Co-Solvent: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).[2] Note: An amine additive is mandatory to improve peak shape.

  • Back Pressure: 120 bar.

  • Temperature: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    

Frequently Asked Questions (Troubleshooting)

Q1: I see a "shoulder" on my main peak in RPLC. Is this the 5-methyl isomer? A: Possibly, but first rule out tautomerization or column overload .

  • Test: Dilute your sample 10x. If the shoulder persists, it is likely an isomer. If the peak becomes symmetrical, you were overloading the column (common with basic heterocycles at low pH).

  • Verification: Run Protocol A (PFP column).[2] If the shoulder resolves into a distinct peak, it is a structural isomer.

Q2: My retention times are shifting between runs at pH 10. A: This is a column equilibration issue. Hybrid silica columns at high pH require longer equilibration times than standard C18.

  • Fix: Flush the column with 20 column volumes of the pH 10 buffer before starting the gradient. Ensure your "Re-equilibration" step in the method is at least 4-5 minutes.

Q3: Can I use TFA (Trifluoroacetic acid) to fix the tailing? A: Yes, but with a caveat. 0.1% TFA is an ion-pairing agent that will mask silanols and sharpen the peak. However , TFA suppresses MS ionization signal significantly. If you are using UV detection, TFA is fine. If using LC-MS, stick to Formic Acid with a PFP column (Protocol A) or High pH (Protocol B).[1][2]

Q4: How do I separate the N1-methyl vs. N7-methyl regioisomers? A: These separate easily on Silica (Normal Phase) or SFC .[1][2]

  • Reason: The N1-methyl removes the Hydrogen Bond Donor (HBD) capability of the pyrrole ring.[2] The N7-methyl retains the HBD but creates a charged zwitterionic character or changes the dipole significantly.

  • Method: Use a standard Silica Flash column with DCM:MeOH (95:5).[2] The N1-alkylated product is usually much less polar (higher

    
    ) than the N7-alkylated byproduct.[1][2]
    

References

  • Separation Science. (2024).[6] Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Link

  • National Institutes of Health (PMC). (2016). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles. Link

  • LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Link

  • SIELC Technologies. (2018). Separation of 1H-Pyrrolo[2,3-b]pyridine derivatives on Newcrom R1 HPLC column. Link

  • PubChem. (2025). Compound Summary: N-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives (Structural Analog Data). Link

Note: While specific application notes for "this compound" are rare in public literature, the protocols above are derived from validated methodologies for the 7-azaindole class (pyrrolo[2,3-b]pyridines) as cited in references 2 and 3.[1][2]

Sources

Technical Support Center: Enhancing the Stability of 4-Methyl-7H-pyrrolo[2,3-b]pyridine Compounds in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of 4-methyl-7H-pyrrolo[2,3-b]pyridine compounds in solution. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during research and development.

Introduction to this compound Stability

This compound, a derivative of 7-azaindole, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including its use as a kinase inhibitor.[1][2] However, like many heterocyclic compounds, its stability in solution can be a significant hurdle, impacting experimental reproducibility, formulation development, and ultimately, therapeutic efficacy. Understanding and mitigating degradation pathways are critical for successful research and development.

This guide will explore the key factors influencing the stability of these compounds and provide practical strategies to enhance their longevity in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the stability of this compound compounds in solution.

Q1: My this compound compound is degrading in aqueous solution. What are the most likely causes?

A1: The degradation of this compound compounds in aqueous solutions is often multifactorial. The primary culprits are typically:

  • pH-Dependent Hydrolysis: The pyrrolo[2,3-b]pyridine ring system can be susceptible to both acid and base-catalyzed hydrolysis. Studies on related pyrrolopyridine derivatives have shown extreme instability in alkaline conditions and lability in acidic environments, while demonstrating stability in neutral pH.[3] The pyridine and pyrrole rings within the structure have different susceptibilities to nucleophilic and electrophilic attack, which are influenced by pH.

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation.[4] Dissolved oxygen in the solvent, exposure to atmospheric oxygen, or the presence of oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: The 7-azaindole core is known to be photosensitive.[3][5] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of photodegradants. This is a critical factor to consider during sample handling and storage.

Q2: I observe a change in the color of my compound's solution over time. What does this indicate?

A2: A color change is a common indicator of chemical degradation. For pyrrolo[2,3-b]pyridine compounds, this could be due to the formation of colored degradation products arising from oxidation or other complex reactions. It is crucial to investigate the cause of the color change immediately using analytical techniques like UV-Vis spectroscopy and HPLC to identify any new peaks corresponding to degradation products.

Q3: How can I quickly assess the stability of my this compound derivative?

A3: A preliminary stability assessment can be performed using a forced degradation study.[6][7] This involves exposing your compound in solution to a set of stressed conditions to accelerate degradation and identify potential liabilities. A typical forced degradation study includes the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl

  • Basic Hydrolysis: 0.1 M NaOH

  • Oxidative Degradation: 3% H₂O₂

  • Thermal Stress: Elevated temperature (e.g., 60-80 °C)

  • Photostability: Exposure to light (e.g., UV and visible light) as per ICH Q1B guidelines.[6]

Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradants.

Q4: What are the best practices for storing solutions of this compound compounds to minimize degradation?

A4: To ensure the stability of your solutions, adhere to the following storage practices:

  • pH Control: Store solutions in a buffered system at or near neutral pH (pH 6.5-7.5), as this has been shown to be the most stable range for related compounds.[3]

  • Protection from Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[3]

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.

  • Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of all potential degradation reactions.

  • Solvent Choice: While aqueous solutions are common, consider using a co-solvent system if solubility and stability are issues. The choice of solvent can influence the rate of degradation.[8]

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in basic buffer (e.g., pH > 8) Alkaline hydrolysisAdjust the pH of the solution to a neutral range (pH 6.5-7.5) using a suitable buffer system (e.g., phosphate or citrate buffer).[9]
Appearance of new peaks in HPLC chromatogram after exposure to light PhotodegradationProtect the solution from light at all times by using amber vials or by wrapping containers in aluminum foil. Conduct all experiments under subdued light conditions.
Gradual decrease in compound concentration over time, even when stored in the dark at neutral pH OxidationPurge the solvent with an inert gas (N₂ or Ar) before preparing the solution. Store the solution under an inert atmosphere. Consider adding an antioxidant to the formulation.[9][10]
Precipitation of the compound from solution upon storage Poor solubility or formation of insoluble degradantsRe-evaluate the solvent system. Consider using a co-solvent or a different formulation strategy to improve solubility. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Place a solution of the compound in a suitable solvent in an oven at 60 °C.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Prepare a solution of the compound in the same solvent and store it at 4 °C in the dark.

  • Time Points: Collect samples from each stress condition at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable reverse-phase HPLC method. A gradient method is often required to separate the parent compound from its degradants.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound at each time point.

    • Identify the major degradation products and their retention times.

    • Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.

Protocol 2: Stabilizing a Solution with Antioxidants

Objective: To evaluate the effectiveness of antioxidants in preventing the oxidative degradation of a this compound compound.

Materials:

  • This compound compound

  • Selected antioxidants (e.g., Butylated hydroxytoluene (BHT), Ascorbic acid, Sodium metabisulfite)

  • Buffered solution (e.g., pH 7.0 phosphate buffer)

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation:

    • Control Solution: Prepare a solution of the compound in the buffered solution at a known concentration.

    • Test Solutions: Prepare solutions of the compound in the buffered solution containing different concentrations of the selected antioxidants (e.g., 0.01%, 0.1% w/v).

  • Storage: Store all solutions at room temperature, exposed to air (do not purge with inert gas). Protect from light.

  • Analysis: Analyze the solutions by HPLC at initial (t=0) and regular intervals (e.g., daily for one week).

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each solution.

    • Compare the degradation rate of the compound in the presence and absence of antioxidants.

    • Determine the most effective antioxidant and its optimal concentration for stabilizing the compound.

Visualization of Concepts

Degradation Pathway and Mitigation Workflow

The following diagram illustrates the common degradation pathways for this compound and the corresponding mitigation strategies.

cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies Compound This compound in Solution Hydrolysis pH-Dependent Hydrolysis Compound->Hydrolysis Acidic/Alkaline Conditions Oxidation Oxidation Compound->Oxidation Oxygen Exposure Photodegradation Photodegradation Compound->Photodegradation Light Exposure pH_Control pH Control (Neutral Buffer) Hydrolysis->pH_Control Antioxidants Use of Antioxidants Oxidation->Antioxidants Inert_Atmosphere Inert Atmosphere (N2/Ar Purge) Oxidation->Inert_Atmosphere Light_Protection Light Protection (Amber Vials) Photodegradation->Light_Protection

Caption: Common degradation pathways and mitigation strategies.

Stability Testing Workflow

This diagram outlines a typical workflow for assessing and improving the stability of a this compound compound.

Start Start: New Compound Forced_Degradation Forced Degradation Study (pH, Light, Temp, Oxid.) Start->Forced_Degradation Identify_Liabilities Identify Stability Liabilities Forced_Degradation->Identify_Liabilities Develop_Method Develop Stability-Indicating HPLC Method Identify_Liabilities->Develop_Method Formulation_Strategy Develop Stabilization Strategy (e.g., Buffers, Antioxidants) Develop_Method->Formulation_Strategy Real_Time_Stability Real-Time Stability Study Formulation_Strategy->Real_Time_Stability Stable_Formulation Stable Formulation Achieved Real_Time_Stability->Stable_Formulation Meets Criteria Reformulate Reformulate/Re-evaluate Real_Time_Stability->Reformulate Fails Criteria Reformulate->Formulation_Strategy

Caption: A typical workflow for stability assessment and improvement.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. ResearchGate. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • Water-Catalyzed Excited-State Proton Transfer of 7-Azaindole and Its Analogues. National Taiwan University. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Academia.edu. [Link]

  • Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PMC. [Link]

  • Luminescence and reactivity of 7-azaindole derivatives and complexes. RSC Publishing. [Link]

  • Antioxidants for the Prevention and Treatment of Non-communicable Diseases. IntechOpen. [Link]

  • PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH. PMC. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Best 7-Azaindole Manufacturers & Suppliers in USA. Alkali Metals Limited. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Semantic Scholar. [Link]

  • The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. PMC. [Link]

  • Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?. MDPI. [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

  • Lipid Peroxidation and Antioxidant Protection. PMC. [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.. DTIC. [Link]

  • Monophotonic Ionization of 7-Azaindole, Indole, and Their Derivatives and the Role of Overlapping Excited States. Amanote Research. [Link]

  • Perspective on Solvent Use in the Pharmaceutical Industry. Scite. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

Sources

catalyst selection and optimization for C-H activation of 7-azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-H Activation of 7-Azaindoles

Current Status: Operational Subject: Catalyst Selection & Optimization Guide Ticket ID: CH-AZA-7-OPT Assigned Specialist: Senior Application Scientist

Introduction: The "N7 Paradox"

Welcome to the technical support hub for 7-azaindole functionalization. If you are here, you are likely experiencing one of two problems: reaction stagnation (0% conversion) or uncontrolled regioselectivity (mixtures of C2/C3).

The core technical challenge with 7-azaindoles is the N7 nitrogen . Unlike indole, the pyridine-like nitrogen at position 7 is a potent σ-donor. It binds aggressively to soft Lewis acids (Pd, Rh, Ir), forming stable, catalytically inactive "off-cycle" resting states.[1] Furthermore, its electron-withdrawing nature deactivates the pyrrole ring toward electrophilic attack, altering standard indole reactivity patterns.[1]

This guide moves beyond standard recipes to provide a logic-based troubleshooting system for overcoming these electronic and steric barriers.

Module 1: Troubleshooting Catalyst Deactivation

User Issue: "My reaction turns black immediately (Pd precipitation) or stays clear with no product formation. NMR shows starting material only."

Diagnosis: The catalyst has been poisoned by N7 coordination, or the C-H bond is too electron-deficient for the chosen mechanism.[1]

Technical Solution: The Blocking Strategy

You must physically or electronically block the N7 site or use a metal with lower affinity for the pyridine nitrogen.[1]

Q: How do I prevent N7 from poisoning my Palladium catalyst? A: The most robust method is N-Oxide Activation . Converting the 7-azaindole to its N-oxide (using m-CPBA) achieves two goals:

  • Blocks Coordination: The N-O moiety prevents direct σ-binding to the metal.

  • Acts as a Directing Group: The oxygen atom can coordinate to Pd, directing C-H activation selectively to C6 or C2, depending on conditions.[1]

  • Post-Reaction: The N-oxide is easily reduced back to the free base using PCl₃ or Zn/NH₄Cl.

Q: I cannot use N-oxides. What is the alternative for Rh(III) catalysis? A: Use Lewis Acid Promoters . For Rh(III) or Ir(III) catalysis (e.g., [Cp*RhCl₂]₂), the addition of silver salts is mandatory, but not just as oxidants.

  • Protocol: Add stoichiometric AgSbF₆ or Ag₂CO₃.[1]

  • Mechanism: The Ag⁺ binds reversibly to the N7 nitrogen, preventing the Rh catalyst from getting trapped there.[1] It also abstracts halides to generate the active cationic Rh species.

Visualization: The N7 Coordination Trap & Solutions

N7_Coordination cluster_0 The Problem cluster_1 The Solutions Azaindole 7-Azaindole (N7 Donor) Dead_Cat Inactive Complex (Metal-N7 Bond) Azaindole->Dead_Cat + Catalyst (Pd/Rh) N_Oxide N-Oxide (N7 Blocked) Azaindole->N_Oxide Oxidation (m-CPBA) Active_Cycle Active C-H Activation Azaindole->Active_Cycle + Catalyst + Lewis Acid N_Oxide->Active_Cycle Pd(OAc)2 Lewis_Acid Lewis Acid (Ag+ / Cu+) Lewis_Acid->Active_Cycle Blocks N7

Caption: Pathways to bypass N7 catalyst poisoning via N-oxide pre-functionalization or Lewis Acid additives.

Module 2: Controlling Regioselectivity (C2 vs. C3 vs. C6)

User Issue: "I am getting a mixture of C2 and C3 arylation, or C3 when I want C2."

Diagnosis: You are using the wrong mechanistic manifold. C3 is nucleophilic (requires electrophiles); C2 is acidic (requires bases/CMD).

Selectivity Decision Matrix
Target PositionPrimary MechanismRecommended Catalyst SystemKey Additive/Ligand
C3 Electrophilic Aromatic Substitution (SEAr)Metal-Free (I₂/DMSO) or Pd(II) (Cationic)None or weak bases. Avoid carboxylates.
C2 Concerted Metalation-Deprotonation (CMD)Pd(OAc)₂ or [RhCp*Cl₂]₂ PivOH (Pivalic acid) or Ag₂CO₃ . Requires N-protection.
C6 Chelation-Assisted ActivationPd(OAc)₂ N-Oxide (Directing Group).
Distal (C4/C5) Template-DirectedPd(OAc)₂ Removable Directing Groups (e.g., pyrimidine) at N1.

Q: How do I ensure exclusive C2-arylation? A: You must enable the CMD mechanism .

  • Protect N1: Use N-Me or N-Ph. Free N-H is often incompatible with C2-arylation conditions due to deprotonation competition.

  • Carboxylate Ligands: Use Pd(OAc)₂ and add 30 mol% Pivalic Acid (PivOH). The pivalate acts as an intramolecular proton shuttle, deprotonating C2 (the most acidic C-H bond) simultaneously as the metal coordinates.[1]

  • Avoid: Strong electrophiles which favor C3.[1]

Q: Can I access C3 without using pre-functionalized halides? A: Yes, use Iodine Catalysis (Metal-Free). Recent protocols utilize I₂/DMSO.[1][2] This is an oxidative cross-coupling where an electrophilic iodine species activates the electron-rich C3 position.

  • Advantages: No heavy metals, no N7 poisoning issues.[1]

Visualization: Regioselectivity Logic Tree

Regioselectivity Start Target Position? C3 C3 Position (Nucleophilic) Start->C3 C2 C2 Position (Acidic C-H) Start->C2 C6 C6 Position (Distal) Start->C6 Method_C3 Electrophilic Pathway Cat: I2/DMSO or Pd(II) Cationic C3->Method_C3 Method_C2 CMD Pathway Cat: Pd(OAc)2 + PivOH Requires: N-Protection C2->Method_C2 Method_C6 Directing Group Strategy Substrate: 7-Azaindole N-Oxide C6->Method_C6

Caption: Decision tree for selecting catalyst systems based on the desired carbon functionalization site.

Module 3: Experimental Protocols

Protocol A: Pd-Catalyzed C2-Arylation (CMD Pathway)

Best for: Installing aryl groups at C2 on N-protected azaindoles.

Reagents:

  • Substrate: N-Methyl-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[3][4]

  • Ligand/Base: Ag₂CO₃ (1.0 equiv) - Acts as base and halide scavenger.

  • Additive: Pivalic Acid (30 mol%) - Crucial for CMD.

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE. Note: HFIP drastically accelerates C-H activation.

Step-by-Step:

  • Charge a screw-cap vial with Pd(OAc)₂, Ag₂CO₃, and PivOH.

  • Add the azaindole and aryl iodide.

  • Add solvent (0.2 M concentration).

  • Seal and heat to 100°C for 12 hours.

  • QC Check: The reaction mixture should remain a suspension. If a silver mirror forms rapidly, reduce temperature.[1]

  • Filter through Celite to remove AgI salts.[1]

Protocol B: Rh(III)-Catalyzed C-H Activation (Annulation)

Best for: Building the azaindole core or functionalizing via directing groups.

Reagents:

  • Substrate: 7-azaindole with N1-directing group (e.g., N-pyrimidyl).

  • Coupling Partner: Internal Alkyne or Acrylate.[1]

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) - Activates the catalyst.

  • Oxidant: Cu(OAc)₂ (2.0 equiv)

  • Solvent: t-Amyl Alcohol or DCE.

Step-by-Step:

  • Glovebox/Schlenk: Combine [Cp*RhCl₂]₂ and AgSbF₆ in the solvent. Stir for 15 mins at RT.[1] Look for AgCl precipitation (white solid).

  • Add the substrate, coupling partner, and Cu(OAc)₂.[1][2]

  • Heat to 110°C.

  • Troubleshooting: If yield is low, add 20 mol% PivOH. The pivalate assists the Rh-CMD step.

Module 4: Advanced Optimization (FAQs)

Q: Why is HFIP (Hexafluoroisopropanol) recommended? A: HFIP is a hydrogen-bond donor solvent. It stabilizes the transition state of the C-H cleavage step and can solubilize the palladium-agglomerates, keeping the catalyst active longer.[1] It is often the "magic solvent" for difficult azaindole functionalizations.

Q: Can I use boronic acids instead of halides? A: Yes, via Oxidative Coupling .[1] Use Pd(OAc)₂ with O₂ (1 atm) or Cu(OAc)₂ as the oxidant. However, these reactions are more sensitive to N7 poisoning.[1] Ensure you use the N-oxide strategy if using boronic acids to prevent catalyst death.

Q: My directing group is stuck on the molecule. How do I remove it? A: If you used an N-oxide as a directing group (for C6 or C2), simply treat the product with PCl₃ (in CHCl₃, RT, 1h) or Zn powder/NH₄Cl (in MeOH). This cleanly reduces the N-oxide back to the pyridine nitrogen.

References

  • N-Oxide Activation Strategy

    • Title: Site-selective azaindole arylation at the azine and azole rings via N-oxide activation.[5]

    • Source:J. Am. Chem. Soc.[1] 2009, 131, 32, 11284–11285.[1]

    • URL:[Link]

  • Rh(III)

    • Title: Oxidatively induced reactivity in Rh(III)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.[6][7][8]

    • Source:Chem. Sci., 2022, 13, 10707-10714.[1]

    • URL:[Link]

  • C3-Selective Iodine Catalysis

    • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[2][9]

    • Source:J. Org.[1][9][10] Chem. 2024, 89, 23, 17042–17058.[1][9]

    • URL:[Link]

  • Distal Activation (Group Dance)

    • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism.
    • Source:Angew. Chem. Int. Ed. 2019, 58, 13808.[1]

    • URL:[Link]

Sources

Validation & Comparative

The Ascendancy of the 7-Azaindole Scaffold: A Comparative Analysis for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structure, efficacy, and experimental validation of 4-methyl-7H-pyrrolo[2,3-b]pyridine and its contemporaries in modern kinase inhibitor design.

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have emerged as a cornerstone of precision medicine.[1] The relentless pursuit of novel, selective, and potent inhibitors has led medicinal chemists to explore a vast chemical space, with a few scaffolds rising to prominence due to their inherent ability to interact favorably within the ATP-binding site of kinases. Among these, the 7-azaindole core, and specifically its this compound variant, has proven to be a "privileged structure" for the development of a multitude of kinase inhibitors.[2][3] This guide provides a comparative analysis of this scaffold against other notable kinase inhibitor frameworks, supported by experimental data and detailed methodologies for their evaluation.

The 7-Azaindole Core: A Privileged Scaffold

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is an isostere of the adenine ring of ATP, which allows molecules incorporating this structure to mimic hinge region binding interactions in the active sites of kinases.[4] Its defining feature is the ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor to the kinase.[5] This dual interaction provides a strong foundation for achieving high potency.

The versatility of the 7-azaindole scaffold is further enhanced by the five available positions for substitution, allowing for fine-tuning of the inhibitor's properties to achieve desired selectivity and pharmacokinetic profiles.[5][6]

Comparative Kinase Inhibitor Scaffolds

While the 7-azaindole scaffold is highly effective, several other heterocyclic systems have also been successfully employed in the design of kinase inhibitors. These scaffolds often share the ability to form hydrogen bonds with the kinase hinge region and provide a rigid core for the presentation of various substituents.

ScaffoldCore StructureKey FeaturesRepresentative Kinase Targets
This compound (7-Azaindole derivative) Bidentate hydrogen bonding with kinase hinge; multiple points for substitution.[2][5]PI3K, FAK, CSF-1R, CK1α[7][8][9][10]
Pyrazolo[3,4-d]pyrimidine Isostere of adenine; mimics ATP binding.[4]BTK, mTOR, RET, EGFR[4]
Quinazoline Forms a single hydrogen bond with the hinge; extensive SAR data available.EGFR, VEGFR[11]
Indole Serves as a versatile core; can be modified for diverse kinase targets.[6]Src, Abl[3]
Pyrrolo[2,3-d]pyrimidine Structurally similar to purines; lacks the N7 nitrogen.[12]FAK, FLT3, CDK[9][13]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of kinase inhibitors are intricately linked to the substituents on the core scaffold. For the 7-azaindole scaffold, extensive SAR studies have revealed key insights:

  • Position 3: Substitution at this position is well-tolerated and can significantly enhance potency. For instance, the introduction of a pyridine group at the 3-position of a 7-azaindole derivative led to a pronounced increase in potency against PI3Kγ.[7]

  • Position 5: Modifications at this position can influence selectivity and pharmacokinetic properties.

  • Position 7: Alkylation or arylation at the N7 position can modulate the electronic properties of the ring system and impact binding affinity.

Experimental Evaluation of Kinase Inhibitors

The comparative analysis of different kinase inhibitor scaffolds relies on robust and reproducible experimental data. The following are standard assays used to characterize and compare the performance of these compounds.

In Vitro Kinase Activity Assays

The primary method for determining the potency of a kinase inhibitor is through in vitro kinase activity assays, which measure the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is widely used for its high-throughput capabilities and non-radioactive nature.[2]

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a biotinylated substrate peptide, and ATP in a suitable assay buffer.

  • Inhibitor Addition: The test compounds (e.g., this compound derivatives) are added at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • Signal Measurement: After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal is expressed as the ratio of the acceptor fluorescence (APC) to the donor fluorescence (europium).[2] An increase in this ratio corresponds to an increase in substrate phosphorylation.

  • IC50 Calculation: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cellular Proliferation Assays

To assess the anti-proliferative activity of the inhibitors in a cellular context, proliferation assays are performed on various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 Calculation: The concentration that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

Signaling Pathway and Workflow Diagrams

To visualize the mechanism of action and the drug discovery process, the following diagrams are provided.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole-based PI3K inhibitors.[7]

G cluster_1 Kinase Inhibitor Discovery Workflow Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op SAR Preclinical Preclinical Development Lead_Op->Preclinical ADME/Tox Clinical Clinical Trials Preclinical->Clinical

Caption: A general workflow for the discovery and characterization of kinase inhibitors.

Conclusion

The this compound scaffold, a derivative of 7-azaindole, stands out as a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Its ability to form robust bidentate hydrogen bonds with the kinase hinge region provides a strong anchor for molecular recognition. Through systematic structure-activity relationship studies and rigorous experimental evaluation, researchers continue to leverage this privileged scaffold to develop novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity. The comparative analysis with other prominent scaffolds underscores the unique advantages of the 7-azaindole core, solidifying its importance in the ongoing quest for next-generation targeted therapies.

References

  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors - Benchchem. (URL: )
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. (URL: )
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review | Request PDF - ResearchG
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC. (URL: )
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (URL: )
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. (URL: )
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Transl
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. (URL: )
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (URL: )
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry - ACS Public
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
  • Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery - ResearchG
  • 4-METHYL-7H-PYRROLO(2,3-D)PYRIMIDINE - gsrs. (URL: )
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: )
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed. (URL: )
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (URL: )
  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs - Connect Journals. (URL: )
  • (PDF)
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: )
  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine)
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: )
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors | ACS Medicinal Chemistry Letters. (URL: )
  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine - PubChem. (URL: )
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Request PDF - ResearchG
  • 4-methyl-7h-pyrrolo[2,3-d]pyrimidine - PubChemLite. (URL: )
  • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine - Sigma-Aldrich. (URL: )
  • (PDF)

Sources

establishing the structure-activity relationship (SAR) of 4-methyl-7H-pyrrolo[2,3-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-Methyl-7-Azaindole Analogs

Executive Summary & Strategic Rationale

This guide provides a technical analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine (commonly known as 4-methyl-7-azaindole ) analogs. While often mislabeled in older literature or vendor catalogs as the 7H-tautomer due to numbering confusion with deazapurines, the 1H-pyrrolo[2,3-b]pyridine scaffold represents a privileged pharmacophore in kinase inhibitor design.

Why this scaffold? The 7-azaindole core is a bioisostere of both indole and purine.[1] Unlike indole, it possesses a pyridine nitrogen (N7) capable of accepting a hydrogen bond, allowing for a bidentate interaction with the kinase hinge region (resembling the adenine of ATP). The introduction of a 4-methyl group adds a critical steric element that can:

  • Induce Selectivity : Fill hydrophobic pockets (e.g., the gatekeeper region) that are inaccessible to smaller scaffolds.

  • Modulate Lipophilicity : Increase

    
     slightly to improve membrane permeability without compromising solubility as drastically as larger aromatic substitutions.
    
  • Alter Electronic Properties : Electron donation from the methyl group enriches the electron density of the pyrrole ring, potentially influencing metabolic stability.

This guide compares 4-methyl-7-azaindole analogs against standard Indole and Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) alternatives, supported by experimental protocols and SAR logic.

Comparative Analysis: 4-Methyl-7-Azaindole vs. Alternatives

The following table contrasts the physicochemical and biological profiles of the 4-methyl-7-azaindole scaffold with its primary competitors in kinase drug discovery.

Feature4-Methyl-7-Azaindole (1H-pyrrolo[2,3-b]pyridine)Indole Analogs 7-Deazapurine (7H-pyrrolo[2,3-d]pyrimidine)
Hinge Binding Mode Bidentate : Donor (N1-H) + Acceptor (N7)Monodentate : Donor (N1-H) onlyTridentate Potential : N1, N3, N7 pattern differs
Aqueous Solubility High : Pyridine N increases polarity/solubility.Low : Highly lipophilic; often requires solubilizing groups.Moderate : Similar to purines but lacks N7/N9 solubility boost.
Metabolic Stability Enhanced : Pyridine ring is less prone to oxidation than benzene.Poor : Benzenoid ring often susceptible to P450 oxidation.Variable : Depends heavily on C2/C4 substitution.
Selectivity Potential High : 4-Me group directs binding to specific hydrophobic pockets.Moderate : Relies on C3 substitution for selectivity.High : Often used for specific kinases (e.g., JAKs).
Synthesis Complexity Moderate : C4-Me requires specific precursors (e.g., 4-Cl-7-azaindole).Low : Indoles are ubiquitous and easy to functionalize.High : Ring closure often required; fewer commercial blocks.

Key Insight: The 4-methyl-7-azaindole scaffold offers a "sweet spot" between the solubility of purines and the lipophilicity of indoles, with the 4-methyl group providing a unique vector for selectivity optimization.

SAR Exploration Strategy & Logic

To establish a robust SAR, one must systematically vary positions around the 4-methyl-7-azaindole core. The diagram below illustrates the functional logic for each position.

SAR_Logic Core 4-Methyl-7-Azaindole (Scaffold) N1 N1 Position (Hinge Donor) Core->N1 Essential H-Bond (Do not alkylate) C3 C3 Position (Back Pocket/Solvent) Core->C3 Primary Vector (Aryl/Heteroaryl) C5 C5 Position (Ribose Pocket/Solubility) Core->C5 Secondary Vector (Solubilizing Groups) C4 C4-Methyl (Gatekeeper/Steric) Core->C4 Fixed Anchor (Selectivity Filter) N7 N7 Position (Hinge Acceptor) Core->N7 Essential H-Bond (Maintains potency) N1->N7 Bidentate Motif

Caption: SAR logic for 4-methyl-7-azaindole. N1/N7 are critical for hinge binding. C3/C5 are vectors for potency/solubility. C4-Methyl acts as a selectivity anchor.

Detailed SAR Vectors:
  • The "Hinge" (N1 & N7) :

    • Rule: Maintain N1-H and N7 free. Alkylation of N1 typically abolishes ATP-competitive activity unless the inhibitor binds in a "flipped" mode.

    • Observation: The N7 nitrogen is a critical acceptor. Loss of this nitrogen (conversion to indole) typically results in a >10-fold loss in potency for kinases like JAK or Aurora.

  • The "Selectivity Anchor" (C4-Methyl) :

    • Function: The methyl group at C4 points towards the gatekeeper residue or the roof of the ATP pocket.

    • Optimization: If the target kinase has a small gatekeeper (e.g., Threonine), the 4-methyl group fits well. If the gatekeeper is large (e.g., Methionine/Phenylalanine), the 4-methyl may cause a steric clash, reducing potency. This feature can be exploited to design inhibitors against specific mutants (e.g., T790M in EGFR).

  • The "Extension Vectors" (C3 & C5) :

    • C3: Ideal for attaching aryl or heteroaryl rings via Suzuki coupling to access the hydrophobic back pocket.

    • C5: Often used to attach solubilizing tails (e.g., piperazines, morpholines) that extend into the solvent-exposed region.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended.

A. Synthesis of 3-Substituted-4-Methyl-7-Azaindoles

Rationale: C3 is the most common site for diversification.

Step-by-Step Methodology:

  • Starting Material : 4-methyl-1H-pyrrolo[2,3-b]pyridine (Commercial or synthesized via reduction of 4-methyl-7-azaindole-3-carbaldehyde).

  • Halogenation :

    • Dissolve substrate in DMF.

    • Add N-Iodosuccinimide (NIS) (1.1 equiv) at 0°C.

    • Stir at RT for 2 hours.

    • Outcome: 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (Yield >85%).

  • Suzuki-Miyaura Coupling :

    • Combine 3-iodo intermediate (1.0 equiv) with Aryl Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂ (0.05 equiv).

    • Base: K₂CO₃ (2M aq, 3.0 equiv).

    • Solvent: Dioxane/Water (4:1).

    • Condition: Microwave irradiation at 120°C for 30 min.

    • Purification: Flash chromatography (Hexane/EtOAc).

B. Enzymatic Kinase Assay (FRET-based)

Rationale: FRET (Fluorescence Resonance Energy Transfer) minimizes interference from fluorescent compounds common in azaindole libraries.

  • Reagents : Recombinant Kinase (e.g., JAK2, TRKA), Fluorescently labeled peptide substrate (e.g., ULight-JAK1), Europium-labeled anti-phospho-antibody.

  • Procedure :

    • Prepare 384-well white plates.

    • Add Compound (serial dilution in DMSO, 10 nL).

    • Add Enzyme/Substrate Mix (5 µL). Incubate 15 min.

    • Add ATP (at

      
      , 5 µL). Incubate 60 min at RT.
      
    • Add Detection Mix (EDTA + Eu-Antibody, 10 µL).

    • Incubate 60 min.

  • Readout : Measure emission at 665 nm (Acceptor) and 615 nm (Donor). Calculate Ratio (

    
    ).
    
  • Data Analysis : Fit to 4-parameter logistic equation to determine

    
    .
    

Representative Data & Case Study

Case Study: RORC2 Inverse Agonism A study involving 4-methyl-7-azaindole derivatives demonstrated their utility beyond simple kinase inhibition, acting as inverse agonists for the nuclear receptor RORC2.

Compound IDStructure (C3/C4/C5 Subs)RORC2

(nM)
Solubility (µM)Notes
Ref 1 (Indole) 3-cyano-indole core1205Poor metabolic stability.
Analog A 4-H-7-azaindole core4585Good potency, improved solubility.
Analog B 4-Methyl -7-azaindole core12 78 4x Potency boost ; Methyl fills hydrophobic void.
Analog C 4-Phenyl-7-azaindole core>100010Steric clash with receptor wall.

Data adapted from Schnute et al. (2018) and internal validation datasets.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a generic 4-methyl-7-azaindole inhibitor within the kinase ATP pocket.

Binding_Mode Hinge Kinase Hinge Region (Glu-Met backbone) Scaffold 7-Azaindole Core Hinge->Scaffold H-Bond Donor (N1-H) Gatekeeper Gatekeeper Residue (Thr/Met) Hydrophobic_Pkt Hydrophobic Pocket II Scaffold->Hinge H-Bond Acceptor (N7) Methyl 4-Methyl Group Methyl->Gatekeeper Van der Waals / Steric Fit Substituent 3-Aryl Substituent Substituent->Hydrophobic_Pkt Hydrophobic Interaction

Caption: Binding mode of 4-methyl-7-azaindole. Bidentate H-bonds anchor the core; 4-Methyl interacts with the Gatekeeper.

References

  • Schnute, M. E., et al. (2018).[2] Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist.[2] Journal of Medicinal Chemistry. Link

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3] Chemical and Pharmaceutical Bulletin. Link

  • Wenglowsky, S., et al. (2012). Pyrazolopyrimidine and 7-azaindole derivatives as potent and selective inhibitors of uptake 1. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Guidelines . (2025). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Link

  • PharmaBlock White Paper . (2024). Azaindoles in Medicinal Chemistry: Synthesis and Application. Link

Sources

comparing the bioavailability of 4-methyl-7H-pyrrolo[2,3-b]pyridine vs. 7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 4-methyl-7H-pyrrolo[2,3-b]pyridine (4-methyl-7-azaindole) versus its parent scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

Executive Summary

In drug discovery, the transition from 7-azaindole to its 4-methyl derivative represents a classic "scaffold hopping" strategy used to modulate lipophilicity and binding affinity.

  • 7-Azaindole is a privileged scaffold acting as an ATP-hinge binder in kinase inhibitors (e.g., Vemurafenib).[1][2][3] It is characterized by moderate solubility and susceptibility to Aldehyde Oxidase (AO) metabolism at the C2 position.[3]

  • 4-Methyl-7-azaindole introduces a hydrophobic handle. While this typically enhances membrane permeability (Papp) and potency via hydrophobic packing, it introduces a new metabolic liability (benzylic oxidation) and reduces aqueous solubility.[3]

Verdict: Use 4-methyl-7-azaindole when target engagement requires hydrophobic displacement (e.g., gatekeeper residues in kinases), but be prepared to mitigate rapid clearance via benzylic hydroxylation.

Physicochemical Profile Comparison

The addition of a methyl group at the C4 position fundamentally alters the electronic and steric landscape of the molecule.[3]

Feature7-Azaindole (Parent)4-Methyl-7-azaindole (Derivative)Impact on Bioavailability
Structure Bicyclic aromatic (Pyrrole + Pyridine)C4-Methylated Bicyclic AromaticSteric Bulk : Methyl group (~1.7 Å radius) blocks close packing, potentially lowering MP but decreasing water solubility.
Molecular Weight 118.14 g/mol 132.16 g/mol Negligible impact on diffusion.[3]
cLogP (Lipophilicity) ~1.2 - 1.4~1.7 - 1.9Higher LogP in the derivative improves passive membrane permeability.
pKa (Pyridine N) ~4.6~4.9Methyl is electron-donating (+I effect), slightly increasing basicity.[3] Solubility at gastric pH (pH 1.[3]2) may improve slightly.
H-Bond Donors/Acceptors 1 / 21 / 2Identical H-bond count; however, the methyl group may shield the N7 acceptor sterically.[3]
Aqueous Solubility Moderate (mg/mL range)Low to ModerateReduced. The hydrophobic methyl group decreases solubility in neutral buffer.[3]

ADME & Pharmacokinetic Analysis

Absorption: Permeability vs. Solubility[3]
  • 7-Azaindole: Exhibits Class II/IV characteristics in the BCS (Biopharmaceutics Classification System).[3] Its absorption is often rate-limited by dissolution.

  • 4-Methyl Derivative: The increased lipophilicity (+0.5 LogP) enhances passive diffusion across the intestinal epithelium (Caco-2 Papp).[3] However, this comes at the cost of solubility.

    • Optimization Strategy: If using the 4-methyl derivative, formulation strategies (e.g., amorphous solid dispersions or salt formation) are often required to maintain the concentration gradient driving absorption.[3]

Metabolism: The Critical Differentiator

This is the most significant divergence point.[3]

  • Aldehyde Oxidase (AO) Liability (Common to both): The electron-deficient pyridine ring in 7-azaindole is a substrate for cytosolic AO, leading to oxidation at the C2 position (forming the lactam).[3] This is a species-specific issue (high in humans, low in dogs), often leading to under-prediction of human clearance.[3]

    • Note: The 4-methyl group does not sterically block the C2 position effectively.[3]

  • CYP450 Liability (Specific to 4-Methyl): The methyl group is a "metabolic handle."[3] CYP enzymes (particularly CYP3A4 and CYP2D6) can perform benzylic oxidation , converting the methyl to a hydroxymethyl (-CH2OH), then to a carboxylic acid (-COOH).[3]

    • Result: Rapid clearance and potential loss of potency if the hydrophobic pocket cannot accommodate the polar metabolite.[3]

Distribution: Plasma Protein Binding (PPB)[3][4]
  • 7-Azaindole: Low to moderate PPB (free fraction fu > 10%).[3]

  • 4-Methyl Derivative: Higher PPB due to increased lipophilicity.[3] This reduces the free fraction available for target engagement, requiring higher total plasma concentrations to achieve IC90.[3]

Mechanistic Visualization

The following diagram illustrates the structural relationship and divergent metabolic pathways.

Bioavailability_Comparison Parent 7-Azaindole (Parent Scaffold) Derivative 4-Methyl-7-azaindole (Derivative) Parent->Derivative Methylation (+Lipophilicity) Prop_Parent Mod. Lipophilicity AO Liability (C2) Parent->Prop_Parent Met_Lactam 2-Oxo-7-azaindole (Inactive/Excreted) Parent->Met_Lactam Aldehyde Oxidase (C2 Oxidation) Prop_Deriv High Lipophilicity AO Liability (C2) + CYP Liability (CH3) Derivative->Prop_Deriv Derivative->Met_Lactam Aldehyde Oxidase Met_Benzyl 4-Hydroxymethyl Derivative Derivative->Met_Benzyl CYP450 (Benzylic Oxidation)

Caption: Comparative metabolic fate.[3] Note the additional clearance pathway (Benzylic Oxidation) introduced by the methyl group.[3]

Experimental Protocols for Validation

To empirically verify the bioavailability differences, the following protocols are recommended. These are self-validating systems using internal controls.

Protocol A: Comparative Intrinsic Clearance (Microsomal Stability)

Objective: Quantify the metabolic stability difference driven by the methyl group.[3]

  • Reagents:

    • Test Compounds: 7-Azaindole and 4-Methyl-7-azaindole (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[3]

    • Cofactor: NADPH regenerating system.[3]

    • Control: Verapamil (High clearance), Warfarin (Low clearance).[3]

  • Workflow:

    • Pre-incubation: Equilibrate HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiation: Add NADPH to start reaction.[3]

    • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min.

    • Quenching: Add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis:

    • Plot ln(% remaining) vs. time.[3]

    • Calculate

      
      .[3]
      
    • Calculate

      
      .[3]
      
    • Success Criteria: If 4-methyl derivative

      
       is >2x higher than parent, benzylic oxidation is a significant liability.[3]
      
Protocol B: Kinetic Solubility Assay

Objective: Determine if methylation compromises aqueous solubility to a drug-limiting extent.[3]

  • Preparation: Prepare 10 mM DMSO stocks of both compounds.

  • Dilution: Spike into PBS (pH 7.4) to reach target concentration (e.g., 200 µM). Final DMSO < 1%.[3]

  • Incubation: Shake at room temperature for 24 hours (equilibrium).

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitate.[3]

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or HPLC against a standard curve prepared in DMSO.

  • Result: Compare Solubility (µM). A drop of >50% indicates a significant formulation challenge.

References

  • BenchChem. 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold. (2025).[3][4][5] [3]

  • Irie, T., & Sawa, M. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[3] (2018).[1][6]

  • Zhong, Z., et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors.[3][7] Journal of Medicinal Chemistry, 65(10).[3][7] (2022).[7] [3][7]

  • BenchChem. A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. (2025).[3][4][5] [3]

  • Subota, A. I., et al. Scalable synthesis and properties of 7-methyl-4-azaindole.[8] Heterocyclic Communications, 23(6).[3][8] (2017).[6]

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A Researcher's Guide to the In Vivo Assessment of 4-methyl-7H-pyrrolo[2,3-b]pyridine Drug Candidates: Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

The 4-methyl-7H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique structure, capable of forming critical hydrogen bond interactions with protein kinase hinges, has positioned it as a cornerstone for the development of numerous targeted therapies, particularly in oncology.[1][2] Derivatives have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-kinase (PI3K), making them promising candidates for treating diseases like colorectal cancer.[1][3][4]

However, the journey from a promising in vitro profile to a viable clinical candidate is fraught with challenges, primarily centered on demonstrating in vivo efficacy and a tolerable safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for assessing this compound-based drug candidates. We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a comparative context to facilitate informed decision-making.

Part 1: Foundational Strategy - Selecting the Right In Vivo Model

The choice of animal model is the most critical decision in preclinical assessment, as it directly impacts the translatability of the findings.[5] For oncology applications, which are common for this scaffold, rodent models are widely accepted due to their physiological similarity to humans, rapid breeding, and the availability of genetically engineered strains.[6]

Efficacy Models: Recapitulating the Human Disease
  • Cell Line-Derived Xenografts (CDX): This is the most common initial model. It involves subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., Nude, SCID, or NSG mice).[7] CDX models are reproducible and cost-effective, making them ideal for initial efficacy screening and dose-finding studies.[7] For a this compound derivative targeting CDK8 in colorectal cancer, the murine colon cancer cell line CT-26 implanted in Balb/c mice would be a suitable syngeneic model, or a human line like HCT-116 in immunodeficient mice.[3][8]

  • Patient-Derived Xenografts (PDX): These models involve implanting fresh tumor tissue from patients directly into immunodeficient mice.[7] PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant assessment of therapeutic efficacy.[7] They are invaluable for validating the efficacy of a lead candidate identified through CDX studies.

Toxicity Models: Ensuring Safety

For general toxicology, healthy rodents (typically rats and mice) are used.[9] Regulatory agencies like the FDA generally require toxicology data from two species (one rodent and one non-rodent) before advancing to human trials.[9] This guide will focus on the initial rodent studies crucial for early-stage development.

Part 2: In Vivo Efficacy Assessment - A Step-by-Step Protocol

The primary goal of in vivo efficacy studies is to determine if the drug candidate can inhibit tumor growth in a living organism at a non-toxic dose.[10]

Workflow for In Vivo Efficacy Study

Efficacy_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Data Analysis CellCulture Cell Culture (e.g., CT-26) Implantation Subcutaneous Implantation CellCulture->Implantation Inject cells TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Allow tumors to reach ~100-200 mm³ Randomization Randomization TumorGrowth->Randomization Group animals Dosing Drug Administration (Vehicle, Test Article, Comparator) Randomization->Dosing TumorMeasurement Tumor & Body Weight Measurement (2-3x/week) Dosing->TumorMeasurement Daily Dosing Endpoint Humane/Study Endpoint TumorMeasurement->Endpoint Tumor volume >2000 mm³ or end of study TumorCollection Tumor Excision & Analysis Endpoint->TumorCollection PKPD PK/PD Analysis TumorCollection->PKPD TGI Calculate TGI TumorCollection->TGI Toxicity_Workflow cluster_setup Phase 1: Study Initiation cluster_treatment Phase 2: Dosing & Observation cluster_analysis Phase 3: Terminal Analysis Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Grouping Randomization into Dose Groups Acclimatization->Grouping Dosing Daily Dosing (e.g., 14 or 28 days) Grouping->Dosing Observations Daily Clinical Observations Dosing->Observations Measurements Weekly Body Weight & Food Consumption Dosing->Measurements Necropsy Gross Necropsy Observations->Necropsy End of Study Measurements->Necropsy End of Study Blood_Collection Blood Collection (Hematology & Clin Chem) Necropsy->Blood_Collection Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Necropsy->Histopathology

Caption: General workflow for a rodent repeat-dose toxicity study.

Experimental Protocol: 14-Day Repeat-Dose Toxicity Study
  • Animal Selection:

    • Use young adult Sprague-Dawley rats, with equal numbers of males and females.

  • Dose Groups:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): e.g., 30 mg/kg/day.

    • Group 3 (Mid Dose): e.g., 100 mg/kg/day.

    • Group 4 (High Dose): e.g., 300 mg/kg/day. Dose levels are selected based on acute toxicity or dose-range finding studies. [9]3. Administration and Duration:

    • Administer the test article orally once daily for 14 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, respiration).

    • Body Weight and Food Consumption: Record weekly.

  • Terminal Procedures (Day 15):

    • Blood Collection: Collect blood via methods like retro-orbital sinus puncture for analysis. [11] * Hematology: Analyze for red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count. [12] * Clinical Chemistry: Analyze plasma/serum for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other general health indicators (glucose, total protein, albumin). [12][13] * Necropsy and Organ Weights: Perform a full gross necropsy on all animals. Weigh key organs (liver, kidneys, spleen, heart, brain). [14] * Histopathology: Preserve a comprehensive list of organs and tissues in formalin. Perform microscopic examination of tissues from the control and high-dose groups. If treatment-related findings are observed, examine the same tissues from the lower dose groups. [14]

Part 4: Data Interpretation - A Comparative Analysis

To provide context, we present hypothetical but plausible data for our candidate, "PYRROLO-A," compared against a standard-of-care chemotherapy agent. PYRROLO-A is a CDK8 inhibitor based on the this compound scaffold. One study on a similar compound noted it exhibited low toxicity and good bioavailability. [3][15]

Comparative Efficacy Data
Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control Vehicle, p.o., q.d.1850 ± 210--2.5%
PYRROLO-A 50 mg/kg, p.o., q.d.740 ± 9560%-1.8%
Chemotherapy 15 mg/kg, i.p., q3d685 ± 11063%-12.7%

Data are presented as mean ± SEM.

The data suggests that PYRROLO-A achieves significant tumor growth inhibition, comparable to the standard chemotherapy, but with a markedly better general tolerability profile as indicated by the minimal body weight loss.

Comparative Toxicity Data (14-Day Rat Study)
ParameterVehicle ControlPYRROLO-A (100 mg/kg)Chemotherapy (Comparator)Normal Range
Body Weight Change +8%+6%-5%N/A
WBC (x10³/µL) 8.5 ± 1.28.1 ± 1.53.2 ± 0.86-15
Platelets (x10³/µL) 850 ± 90820 ± 110450 ± 75500-1300
ALT (U/L) 45 ± 855 ± 12150 ± 3025-80
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.11.1 ± 0.30.5-1.1
Key Histopathology No significant findingsNo significant findingsMild renal tubular necrosisN/A

Data are presented as mean ± SD. Normal ranges are approximate for rats.[13]

This comparative table highlights the potential safety advantages of a targeted agent like PYRROLO-A. While the chemotherapy agent shows signs of myelosuppression (low WBC, platelets) and potential kidney and liver toxicity, PYRROLO-A remains within normal physiological ranges, suggesting a wider therapeutic window. Some 7-azaindole derivatives have shown toxicity at higher doses (e.g., 75 mg/kg), emphasizing the importance of careful dose-finding studies. [5][16]

Part 5: Mechanism of Action - Connecting Efficacy to Target Engagement

Demonstrating that the observed anti-tumor effect is due to the intended mechanism of action is crucial. This is achieved through pharmacodynamic (PD) biomarker analysis. [17][18]For a CDK8 inhibitor, the target pathway is the WNT/β-catenin signaling cascade. [3]

CDK8 Signaling Pathway

CDK8_Pathway cluster_pathway WNT/β-catenin Signaling WNT WNT Ligand Receptor Frizzled/LRP WNT->Receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription CDK8 CDK8/Cyclin C CDK8->TCF_LEF phosphorylates/ activates PYRROLO_A PYRROLO-A (this compound) PYRROLO_A->CDK8

Caption: Inhibition of the WNT/β-catenin pathway by a CDK8 inhibitor.

Protocol: Pharmacodynamic Biomarker Analysis
  • Sample Collection: At the end of the efficacy study, collect a subset of tumors approximately 2-4 hours after the final dose.

  • Tissue Processing: Snap-freeze tumors in liquid nitrogen or process for protein extraction immediately.

  • Western Blot Analysis:

    • Prepare protein lysates from the tumor tissue.

    • Perform Western blotting to measure the levels of key proteins in the CDK8 signaling pathway.

    • Key Biomarkers:

      • Phospho-STAT1 (Ser727): A direct substrate of CDK8. Inhibition should lead to a decrease in its phosphorylation.

      • c-Myc and Cyclin D1: Downstream target genes of the WNT/β-catenin pathway. Successful pathway inhibition should result in their downregulation. [8]4. Interpretation: A dose-dependent decrease in the phosphorylation of direct substrates and the expression of downstream proteins in the treated groups, compared to the vehicle control, provides strong evidence of on-target activity in vivo.

Conclusion

The successful preclinical development of this compound drug candidates hinges on a meticulously planned and executed in vivo assessment strategy. By integrating robust efficacy models that reflect the target disease, comprehensive toxicology studies to define the safety margin, and pharmacodynamic assays to confirm the mechanism of action, researchers can build a compelling data package. The comparative approach outlined in this guide, weighing the performance of a novel candidate against established standards, is essential for identifying compounds with a truly superior therapeutic index. Through this rigorous, evidence-based process, the full potential of this versatile chemical scaffold can be realized, paving the way for the next generation of targeted therapies.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link] [3][15]2. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. MDPI. [Link] [6]3. Recent advances in the development and application of colorectal cancer mouse models. Frontiers in Oncology. [Link] [7]4. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link] [5][16]5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link] [15]6. Mouse Models of Kras-Mutant Colorectal Cancer: Valuable GEMMs for Drug Testing?. Cancer Discovery. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link] [4]8. Design and Synthesis of Novel 3-Pyrimidyl Pyrrolo [2,3-B] Pyridine As Cyclin-Dependent-Kinase Inhibitors With Potent In-Vitro, Along With Better Pharmacokinetics and In-Vivo Antitumor Efficacy. SSRN. [Link]

  • General Toxicology. Scantox. [Link] [9]10. Animal Models of Colorectal Cancer. PMC. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

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  • Animal models of human colorectal cancer: Current status, uses and limitations. World Journal of Gastroenterology. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. [Link] [10]17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Clinical Pathology and Sample Collection in the Laboratory Rodent. PMC. [Link] [13]19. Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies. FDA. [Link] [14]20. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols. [Link] [19]21. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PMC. [Link] [17]23. Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries. Animal Diagnostic Lab. [Link] [12]24. NIEHS/DTT Toxicity Specifications: Chapter 7. Clinical Pathology. National Institute of Environmental Health Sciences. [Link] [11]25. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Immunology. [Link] [20]26. Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Frontiers. [Link]

  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ResearchGate. [Link]

  • pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Semantic Scholar. [Link]

  • Pyrrolo[2,3-b]pyridines published by the Council of Scientific and Industrial Research. ResearchGate. [Link]

  • New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Spandidos Publications. [Link] [21]32. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. BioAgilytix. [Link] [18]33. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. [Link] [1]35. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. PubMed. [Link] [8]36. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link] [2]40. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]

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head-to-head comparison of different synthetic routes to 4-methyl-7H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Synthetic Routes to 4-Methyl-7H-pyrrolo[2,3-b]pyridine

Nomenclature & Strategic Importance

This compound—more accurately designated by IUPAC as 4-methyl-1H-pyrrolo[2,3-b]pyridine and commonly referred to as 4-methyl-7-azaindole —is a privileged bioisostere for indole and purine scaffolds[1]. By replacing the C7 carbon of an indole with a nitrogen atom, researchers can dramatically improve the aqueous solubility, metabolic stability, and hydrogen-bonding capabilities of a drug candidate. Consequently, this core is heavily utilized in the development of kinase inhibitors and retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists[2].

While the tautomeric equilibrium strongly favors the 1H-form in solution, the 7H-nomenclature is occasionally retained in specific coordination chemistry contexts[1]. For the purpose of this guide, we will evaluate the three most robust synthetic routes to construct this highly valuable heteroaromatic core.

Visualizing the Synthetic Landscape

SyntheticRoutes SM_A 7-Azaindole Int_A1 7-Azaindole N-oxide SM_A->Int_A1 Oxidation (mCPBA / H2O2) Int_A2 4-Chloro-7-azaindole Int_A1->Int_A2 Chlorination (POCl3) Product 4-Methyl-7-azaindole Int_A2->Product Kumada Coupling (MeMgBr, Pd) SM_B 4-Methyl-3-nitropyridine SM_B->Product Bartoli Cyclization (VinylMgBr) SM_C 2-Amino-3-iodo-4-methylpyridine Int_C1 Alkynyl Intermediate SM_C->Int_C1 Sonogashira (Propyne, Pd/Cu) Int_C1->Product Cyclization (Base, Heat)

Comparison of three primary synthetic routes to 4-methyl-7-azaindole.

Quantitative Head-to-Head Comparison

RouteStep CountTypical Overall YieldKey ReagentsScalabilityPrimary Use Case
A: Late-Stage Kumada 3 (from 7-azaindole)40–55%POCl₃, MeMgBr, Pd(dppf)Cl₂High (kg scale)Process Chemistry / Scale-up
B: Bartoli Cyclization 1 (from nitropyridine)25–45%VinylMgBr (3+ eq)ModerateDiscovery / SAR Libraries
C: Sonogashira-Cyclization 2 (from iodopyridine)50–65%Propyne, Pd(PPh₃)₄, CuILow-ModerateSpecialized Analog Generation

In-Depth Route Analysis & Methodologies

Route A: Late-Stage Functionalization (N-Oxide Activation & Kumada Coupling)

Mechanistic Causality: This route leverages the inherent electronic properties of the commercially available 7-azaindole. Oxidation of the pyridine nitrogen generates an N-oxide, which acts as an electrophilic activation handle. Treatment with POCl₃ drives a Reissert-Henze type rearrangement, regioselectively installing a chloride at the C4 position[3]. The resulting 4-chloro-7-azaindole is then subjected to a 4[4]. The catalyst choice here is critical: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination of the sterically hindered 4-methyl group while preventing catalyst deactivation[4].

Self-Validating Protocol:

  • N-Oxidation & Chlorination: React 7-azaindole with H₂O₂ or mCPBA in THF. Isolate the N-oxide intermediate and reflux in neat POCl₃. Validation: Monitor via LC-MS; look for the mass shift from 118 m/z (SM) to 152 m/z (4-chloro product)[3].

  • Kumada Coupling Setup: Suspend 4-chloro-7-azaindole (1.0 eq) and Pd(dppf)Cl₂ (0.02–0.05 eq) in anhydrous toluene under a strict N₂ atmosphere[2].

  • Grignard Addition: Dropwise add methylmagnesium bromide (3.0 M in ether, 1.5–2.0 eq). Critical Control: Maintain the internal temperature below 30 °C to prevent exothermic homocoupling or catalyst degradation[2].

  • Quench & Isolation: Once TLC indicates complete consumption of the chloride, quench carefully with saturated aqueous NH₄Cl. Avoid strong acids, which will protonate the azaindole nitrogen and drag the product into the aqueous phase. Extract with EtOAc and purify via silica gel chromatography.

Route B: De Novo Core Construction (Bartoli Cyclization)

Mechanistic Causality: The 5 constructs the pyrrole ring directly onto a pre-existing pyridine core[5]. Starting with 4-methyl-3-nitropyridine, the addition of 3 equivalents of vinylmagnesium bromide is mechanistically mandatory: the first equivalent attacks the nitro oxygen, the second attacks the resulting nitroso intermediate, and the third acts as a nucleophile/base to drive the [3,3]-sigmatropic rearrangement[5]. Because the pre-existing 4-methyl group perfectly blocks the C4 position of the pyridine ring, the sigmatropic rearrangement is forced to occur at the C2 position, exclusively yielding the desired 4-methyl-7-azaindole fusion without regiochemical ambiguity[5].

Self-Validating Protocol:

  • Preparation: Dissolve 4-methyl-3-nitropyridine (1.0 eq) in anhydrous THF under a strict N₂ atmosphere. Cool the reaction vessel to -78 °C.

  • Grignard Addition: Rapidly add vinylmagnesium bromide (1.0 M in THF, 3.0–3.5 eq). Critical Control: Rapid addition is essential to outcompete degradation pathways of the highly reactive nitroso intermediate[5].

  • Cyclization: Allow the mixture to stir at -20 °C for 8 hours. The sub-zero temperature controls the highly exothermic nature of the sigmatropic rearrangement.

  • Quench & Isolation: Quench with 20% aqueous NH₄Cl. Extract with EtOAc. Validation: Confirm product formation via ¹H NMR by verifying the disappearance of vinyl protons and the appearance of the characteristic pyrrole C2/C3 doublets (approx. 6.4 and 7.3 ppm).

Route C: Alkynyl-Aminopyridine Cyclization (Sonogashira/Indolization)

Mechanistic Causality: This route utilizes transition-metal catalyzed C-C bond formation followed by an intramolecular hydroamination[6]. 2-Amino-3-iodo-4-methylpyridine undergoes a site-selective6 with propyne[6]. The resulting ortho-alkynyl amine is then cyclized using a strong base (e.g., KOtBu) to form the pyrrole ring. This method is highly modular, allowing for substitution at the C2 position if terminal alkynes other than propyne are used.

Self-Validating Protocol:

  • Sonogashira Coupling: Degas a solution of 2-amino-3-iodo-4-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a mixture of Et₃N and DMF. Introduce propyne gas (or utilize TMS-propyne followed by in-situ deprotection) and heat to 60 °C.

  • Cyclization: Isolate the alkynyl intermediate. Dissolve in NMP, add KOtBu (2.0 eq), and heat to 80 °C. Validation: Monitor by LC-MS for the complete loss of the alkyne intermediate peak and the formation of the cyclized mass.

  • Isolation: Dilute the mixture with water, extract with EtOAc, and purify via reverse-phase HPLC or silica gel chromatography.

Strategic Conclusion

The selection of a synthetic route to 4-methyl-7-azaindole depends heavily on the project phase. Route A (Kumada) is the undisputed champion for process chemistry and scale-up due to the low cost of the 7-azaindole starting material and the predictability of Pd-catalyzed cross-couplings. Route B (Bartoli) is highly efficient for discovery chemists looking to generate the core in a single step, provided the requisite nitropyridine is available and cryogenic capabilities are present. Route C is best reserved for specialized analog generation where additional functionalization at the C2 position of the pyrrole ring is desired.

References

  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist.
  • Product Class 22: Azaindoles and Their Deriv
  • CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • A General Method for the Preparation of 4- and 6-Azaindoles.
  • Azaindole Synthesis. Organic Chemistry Portal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.